PID-9
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C50H57N5O6 |
|---|---|
分子量 |
824.0 g/mol |
IUPAC 名称 |
2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide |
InChI |
InChI=1S/C50H57N5O6/c1-60-44-26-39-16-18-53(32-40(39)27-45(44)61-2)17-15-33-7-13-41(14-8-33)51-48(58)42-5-3-4-6-43(42)52-47(57)37-9-11-38(12-10-37)49(59)55-21-19-54(20-22-55)46(56)31-50-28-34-23-35(29-50)25-36(24-34)30-50/h3-14,26-27,34-36H,15-25,28-32H2,1-2H3,(H,51,58)(H,52,57) |
InChI 键 |
PMYQUNWGFFRLQW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC=C(C=C5)C(=O)N6CCN(CC6)C(=O)CC78CC9CC(C7)CC(C9)C8)OC |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of PID-9: A P-Glycoprotein Inhibitor for Reversing Multidrug Resistance
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PID-9, a novel and potent P-glycoprotein (P-gp) inhibitor. This compound has demonstrated significant activity in reversing multidrug resistance (MDR) in cancer cells, a major obstacle in effective chemotherapy. This document details the core mechanism, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways.
Core Mechanism of Action
This compound functions as a third-generation P-glycoprotein inhibitor.[1] P-glycoprotein, also known as MDR1 or ABCB1, is an ATP-dependent efflux pump that is overexpressed in many cancer cell types. This pump actively transports a wide range of chemotherapeutic agents out of the cancer cell, thereby reducing their intracellular concentration and therapeutic efficacy.
The primary mechanism of action of this compound is the direct inhibition of the transport function of P-glycoprotein.[1][2] Unlike some other modulators, this compound does not appear to downregulate the expression of P-gp. Instead, it is believed to bind to the transporter, likely competitively or allosterically, preventing the binding and subsequent efflux of cytotoxic drugs. This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells, restoring their sensitivity to these drugs and enhancing apoptosis.[3]
Data Presentation
The following tables summarize the key quantitative data for this compound and reference compounds from the foundational study by Cao et al. (2023).
Table 1: In Vitro Activity of this compound and Reference P-gp Inhibitors
| Compound | Cell Line | IC50 (μM) of Doxorubicin Alone | IC50 (μM) of Doxorubicin with Inhibitor | Reversal Fold (RF) |
| This compound | SW620/AD300 | - | 0.1338 | 78.6 |
| WK-X-34 | SW620/AD300 | - | - | - |
| Verapamil | SW620/AD300 | - | - | - |
Data for WK-X-34 and Verapamil were included in the study for comparison, but specific values were not available in the abstract. The Reversal Fold is a measure of how many times the inhibitor increases the potency of the chemotherapeutic agent.
Table 2: Effect of this compound on Intracellular Doxorubicin Accumulation
| Treatment | Cell Line | This compound Concentration (μM) | Doxorubicin Concentration (μM) | Increase in Intracellular Doxorubicin |
| Doxorubicin + this compound | SW620/AD300 | 2.5 | 10 | Significant Increase |
The study demonstrated a significant increase in doxorubicin accumulation with this compound treatment, leading to enhanced doxorubicin-induced apoptosis.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on the information available in the public domain and the cited research paper.
Cell Culture
-
Cell Lines:
-
SW620 (human colon adenocarcinoma, parental sensitive cell line)
-
SW620/AD300 (doxorubicin-resistant, P-gp overexpressing cell line)
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2. The SW620/AD300 cell line was cultured in the presence of 300 ng/mL doxorubicin to maintain the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the IC50 values of doxorubicin in the presence and absence of this compound and to calculate the reversal fold.
-
Protocol:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The cells were then treated with a series of concentrations of doxorubicin, either alone or in combination with a fixed, non-toxic concentration of this compound.
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values were calculated using a dose-response curve fitting analysis.
-
Doxorubicin Accumulation Assay (Flow Cytometry)
-
Objective: To measure the effect of this compound on the intracellular accumulation of doxorubicin.
-
Protocol:
-
SW620/AD300 cells were seeded in 6-well plates and grown to 80-90% confluency.
-
The cells were pre-incubated with or without this compound (2.5 µM) for 1 hour.
-
Doxorubicin (10 µM) was then added to the culture medium, and the cells were incubated for another 2 hours.
-
After incubation, the cells were harvested, washed twice with ice-cold PBS, and resuspended in PBS.
-
The intracellular fluorescence of doxorubicin was immediately analyzed using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 575 nm.
-
Apoptosis Assay (Flow Cytometry)
-
Objective: To determine if the increased intracellular doxorubicin concentration due to this compound leads to enhanced apoptosis.
-
Protocol:
-
SW620/AD300 cells were treated with doxorubicin (10 µM) in the presence or absence of this compound (2.5 µM) for 48 hours.
-
The cells were then harvested and washed with cold PBS.
-
An Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit was used according to the manufacturer's instructions. Briefly, cells were resuspended in binding buffer, and Annexin V-FITC and PI were added.
-
After incubation in the dark for 15 minutes at room temperature, the cells were analyzed by flow cytometry. Annexin V-FITC positive cells were considered apoptotic.
-
Visualizations
Signaling Pathway: P-gp Mediated Drug Efflux and Inhibition by this compound
Caption: Mechanism of this compound action on P-glycoprotein mediated drug efflux.
Experimental Workflow: Reversal of Multidrug Resistance
Caption: Workflow for evaluating the MDR reversal activity of this compound.
References
- 1. Synthesis and evaluation of WK-X-34 derivatives as P-glycoprotein (P-gp/ABCB1) inhibitors for reversing multidrug resistance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and evaluation of WK-X-34 derivatives as P-glycoprotein (P-gp/ABCB1) inhibitors for reversing multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Purification of PID-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
PID-9 is a novel small molecule inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, this compound has been shown to reverse MDR and enhance the efficacy of chemotherapeutic agents. This document provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols, data presentation, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a potent P-glycoprotein inhibitor with an IC₅₀ of 0.1338 μM.[1] It effectively reverses multidrug resistance by inhibiting the transport function of P-gp without down-regulating its expression.[1] This targeted action allows for the increased intracellular accumulation of chemotherapeutic drugs, such as Doxorubicin, in resistant cancer cells, thereby enhancing their apoptotic effects.[1] The primary application of this compound is in oncology, specifically to overcome the challenge of multidrug resistance in various cancer types.
The core mechanism of this compound involves the direct inhibition of the P-glycoprotein transporter (also known as MDR1 or ABCB1). This ATP-binding cassette (ABC) transporter is a major contributor to the efflux of a wide range of anticancer drugs from tumor cells, a primary mechanism of acquired multidrug resistance.
Below is a diagram illustrating the signaling pathway affected by this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving several key chemical transformations. While the specific proprietary details of the synthesis are not fully disclosed in the public domain, the general approach is based on the derivatization of a parent compound, WK-X-34.[1] The synthesis aims to optimize the P-gp inhibitory activity and reduce toxicity.
General Synthetic Workflow:
The synthesis can be logically broken down into the following stages:
-
Starting Material Acquisition: Procurement and quality control of the initial chemical precursors.
-
Core Scaffold Synthesis: Construction of the fundamental molecular framework.
-
Functional Group Modification: Introduction and modification of specific chemical moieties to enhance biological activity.
-
Final Product Formation: The ultimate chemical reaction to yield crude this compound.
Below is a diagram representing the generalized workflow for the synthesis of this compound.
Experimental Protocol for a Representative Synthetic Step (Hypothetical Example):
This is a generalized, hypothetical protocol to illustrate the level of detail required for synthesis. The exact reagents and conditions for this compound are proprietary.
Reaction: Acylation of a primary amine precursor.
-
Preparation: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: The primary amine precursor (10 g, 1 equivalent) is dissolved in 200 mL of anhydrous dichloromethane. Triethylamine (1.2 equivalents) is added as a base.
-
Reaction: The flask is cooled to 0°C in an ice bath. The acyl chloride (1.1 equivalents), dissolved in 50 mL of anhydrous dichloromethane, is added dropwise over 30 minutes.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: Upon completion, the reaction mixture is washed sequentially with 100 mL of 1M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude acylated product.
Purification of this compound
The purification of crude this compound is critical to remove unreacted starting materials, byproducts, and other impurities. A multi-step purification process is employed to achieve high purity suitable for biological and pharmaceutical applications.
Purification Workflow:
-
Initial Purification: The crude product is first subjected to column chromatography.
-
Recrystallization: The partially purified product is then recrystallized from a suitable solvent system to further enhance purity.
-
Final Purity Assessment: The final product is analyzed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm its purity and identity.
The following diagram illustrates the purification and analysis workflow.
Experimental Protocol for Purification:
1. Column Chromatography:
-
Column Preparation: A glass column is packed with silica gel (230-400 mesh) using a slurry method with a hexane/ethyl acetate solvent system.
-
Loading: The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The dried silica is then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
2. Recrystallization:
-
Solvent Selection: A suitable solvent system is identified through solubility tests (e.g., ethanol/water, ethyl acetate/hexane).
-
Dissolution: The combined pure fractions from column chromatography are dissolved in the minimum amount of the hot solvent system.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and biological activity of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₀H₅₇N₅O₈ |
| Molecular Weight | 824.02 g/mol |
| Appearance | Solid |
Table 2: Biological Activity of this compound
| Parameter | Value | Cell Line |
| P-gp Inhibition IC₅₀ | 0.1338 μM | - |
| Doxorubicin Accumulation | Increased at 2.5 μM | SW620/AD300 |
| Doxorubicin-induced Apoptosis | Increased at 2.5 μM | SW620/AD300 |
Table 3: Purity Analysis of Final Product
| Analytical Method | Result |
| HPLC Purity | >98% |
| Mass Spectrometry (m/z) | Consistent with theoretical mass |
Conclusion
The synthesis and purification of this compound represent a significant advancement in the development of potent P-glycoprotein inhibitors. The methodologies outlined in this guide provide a framework for the production of high-purity this compound for further preclinical and clinical investigation. The promising in vitro data underscores the potential of this compound as a valuable tool to combat multidrug resistance in cancer therapy. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in in vivo models.
References
An In-depth Technical Guide on the Discovery, Origin, and Core Function of Phosphoinositide 3-Kinase (PI3K)
Foreword: Initial literature searches for "PID-9" did not yield a recognized molecular entity. To provide a comprehensive and relevant technical guide within the requested framework, this document focuses on Phosphoinositide 3-Kinase (PI3K). PI3K is a pivotal enzyme family in cellular signaling and a major target in drug development, making it an exemplary subject for this whitepaper.
Executive Summary
Phosphoinositide 3-Kinases (PI3Ks) are a family of intracellular lipid kinases that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, survival, metabolism, and motility. The discovery of PI3K activity associated with viral oncoproteins in the 1980s marked a significant milestone in understanding cellular signaling. Dysregulation of the PI3K/AKT/mTOR signaling pathway is one of the most common occurrences in human cancers, driving aggressive research into therapeutic inhibitors. This guide provides a detailed overview of the historical discovery of PI3K, its evolutionary origins, the mechanics of its signaling pathway, and the experimental protocols used to investigate its function.
Discovery and Origin
Historical Discovery
The journey to understanding PI3K began with landmark studies in the 1950s on agonist-stimulated phospholipid metabolism. However, the direct discovery of PI3K occurred in the 1980s. Key milestones include:
-
Mid-1980s: Researchers identified a novel phosphoinositide kinase activity that co-purified with viral oncoproteins, such as the polyoma middle T antigen. This activity was shown to be critical for the transforming function of these oncoproteins.
-
1988: Lewis Cantley and colleagues characterized this enzymatic activity, demonstrating its unique ability to phosphorylate the 3'-hydroxyl position of the inositol ring of phosphoinositides, generating a novel lipid, phosphatidylinositol-3-phosphate (PI3P). This distinguished it from previously known phosphoinositide kinases.
-
Early 1990s: The first small-molecule inhibitors, wortmannin and LY294002, were identified, becoming invaluable tools for studying PI3K function.
-
2004: A pivotal breakthrough occurred with the discovery of frequent cancer-specific activating mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K. This solidified PI3K's role as a proto-oncogene and a prime target for cancer therapy.
Evolutionary Origin and Phylogeny
Phylogenetic analyses reveal that the PI3K protein family is ancient, with its origins tracing back to the Last Eukaryotic Common Ancestor (LECA). The evolutionary history is complex, marked by major gene duplication and loss events.
-
Ancient Duplication: The most ancient duplication occurred in LECA, leading to the emergence of two distinct lineages: the ancestor of Class III PI3Ks and the ancestor of Class I/II PI3Ks. This indicates that LECA already possessed a functional PI3K signaling system.
-
Second Major Duplication: A later duplication event, occurring in the ancestor of the Unikonta clade (which includes animals, fungi, and amoebas), separated Class I and Class II PI3Ks.
-
Regulatory Subunits: The regulatory subunits associated with Class I and III PI3Ks have different evolutionary timelines. Homologs of the Class III regulatory subunit are found across eukaryotes, suggesting it was present in LECA. In contrast, the Class I regulatory subunits (like p85) appear to have a more recent origin, emerging in metazoa.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is a central node in cellular signaling, translating extracellular cues into intracellular responses. The Class I PI3K pathway is the most extensively studied in the context of cancer and drug development.
Core Activation Cascade:
-
Receptor Activation: The pathway is typically initiated by the binding of growth factors (e.g., EGF, insulin) to Receptor Tyrosine Kinases (RTKs) or by signals from G-protein coupled receptors (GPCRs).
-
PI3K Recruitment and Activation: Activated receptors recruit Class IA PI3K to the plasma membrane. This is mediated by the binding of the p85 regulatory subunit to phosphotyrosine motifs on the receptor or its adaptors. This interaction relieves the inhibitory effect of p85 on the p110 catalytic subunit.
-
PIP3 Generation: Activated p110 phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the crucial second messenger, phosphatidylinositol-3,4,5-trisphosphate (PIP3).
-
Effector Recruitment (AKT and PDK1): PIP3 acts as a docking site on the inner leaflet of the plasma membrane for proteins containing Pleckstrin Homology (PH) domains, most notably the serine/threonine kinase AKT (also known as Protein Kinase B) and Phosphoinositide-Dependent Kinase 1 (PDK1).
-
AKT Phosphorylation and Activation: The co-localization of AKT and PDK1 at the membrane allows PDK1 to phosphorylate AKT at threonine 308 (Thr308), leading to its partial activation. For full activation, a second phosphorylation at serine 473 (Ser473) is required, a step primarily mediated by the mTOR Complex 2 (mTORC2).
-
Downstream Signaling: Fully activated AKT dissociates from the membrane and phosphorylates a multitude of cytoplasmic and nuclear substrates, including mTORC1, GSK3β, and FOXO transcription factors, to regulate diverse cellular functions.
Negative Regulation: The pathway is tightly controlled by negative regulators, the most prominent being the phosphatase and tensin homolog (PTEN). PTEN is a tumor suppressor that dephosphorylates PIP3 back to PIP2, thereby terminating the signal. Loss of PTEN function is a common event in cancer, leading to sustained PI3K pathway activation.
An In-depth Technical Guide to PID-9 Target Identification and Validation
A Note on Target Nomenclature: The designation "PID-9" is not a standardized identifier for a single biological target. Its interpretation can vary depending on the research or organizational context. This guide addresses the most plausible candidates based on current scientific literature that could be referred to as "this compound":
-
Dipeptidyl Peptidase 9 (DPP9): A serine protease with diverse roles in cell signaling, immunology, and cancer.
-
Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9): A crucial regulator of cholesterol homeostasis and a validated drug target.
-
Interleukin-9 (IL-9): A cytokine involved in the immune response, particularly in allergic inflammation.
This document will provide an in-depth focus on Dipeptidyl Peptidase 9 (DPP9) as a multifaceted target and will also offer concise overviews of PCSK9 and IL-9.
Part 1: Dipeptidyl Peptidase 9 (DPP9) as a Therapeutic Target
Introduction to DPP9
Dipeptidyl Peptidase 9 (DPP9) is a member of the S9B family of serine proteases, which are characterized by their ability to cleave Xaa-Pro dipeptides from the N-terminus of proteins.[1] Unlike its well-studied relative DPP4, DPP9 is an intracellular protein.[1] Emerging research has implicated DPP9 in a variety of cellular processes, including cell proliferation, apoptosis, migration, and immune regulation.[2][3] Its diverse functions make it a compelling, albeit complex, target for therapeutic intervention in oncology and inflammatory diseases.
DPP9 Signaling Pathways
DPP9 exerts its influence through multiple signaling pathways, often through protein-protein interactions and enzymatic activity.
1.2.1. Regulation of the EGFR/PI3K/Akt Signaling Pathway
DPP9 has been shown to modulate the epidermal growth factor receptor (EGFR) signaling cascade. Specifically, DPP9 can associate with H-Ras, a key upstream regulator of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[4] Overexpression of DPP9 has been observed to inhibit EGF-mediated Akt activation, leading to decreased cell survival and proliferation.[4] This effect is dependent on the enzymatic activity of DPP9.[4]
1.2.2. Regulation of Syk Signaling and the N-end Rule Pathway
DPP9 is a negative regulator of Spleen Tyrosine Kinase (Syk), a central kinase in B-cell receptor (BCR) signaling.[5] DPP9, recruited to Syk by Filamin A (FLNA), cleaves the N-terminus of Syk.[5][6] This processing is a prerequisite for Syk ubiquitination by the E3 ligase Cbl, leading to its degradation via the N-end rule pathway.[5] Inhibition of DPP9 stabilizes Syk, thereby prolonging its signaling output.[5]
1.2.3. Regulation of the NLRP1 and CARD8 Inflammasomes
DPP9 acts as a key inhibitor of pyroptosis, a form of inflammatory cell death, by regulating the NLRP1 and CARD8 inflammasomes.[1][7][8] In resting cells, DPP9 sequesters the C-terminal fragments of NLRP1 and CARD8, preventing their oligomerization and the subsequent activation of caspase-1.[7][8] Inhibition of DPP9's enzymatic activity leads to the release of these fragments, triggering inflammasome assembly and pyroptosis.[2][8]
Role of DPP9 in Disease
The diverse signaling roles of DPP9 implicate it in several pathologies:
-
Cancer: DPP9 expression is altered in various cancers, including non-small cell lung cancer, colorectal cancer, and hepatocellular carcinoma.[2][9] Its role appears to be context-dependent, sometimes promoting and sometimes suppressing tumor growth.[2][3] For instance, by regulating BRCA2, a tumor suppressor involved in DNA repair, DPP9 can influence tumor development.[10] Inhibition of DPP9 is being explored to enhance the efficacy of DNA-damaging cancer therapies.[10]
-
Inflammatory Diseases: Through its regulation of the NLRP1 and CARD8 inflammasomes, DPP9 is a critical player in inflammatory responses.[8] Dysregulation of DPP9 activity could contribute to chronic inflammatory conditions.[8]
DPP9 Target Identification and Validation
1.4.1. Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| Enzyme Kinetics | |||
| DPP9 S729A Mutant | Reduced enzymatic activity | MEFs and neonatal livers | [11] |
| Inhibitor Affinity | |||
| Compound 42 (IC50) | 3.4 nM | In vitro assay | [12] |
| Compound 42 Selectivity | 176-fold over DPP8 | In vitro assay | [12] |
| 4-oxo-β-lactams | Nanomolar inhibitors | In vitro assay | [13] |
1.4.2. Experimental Protocols for Target Validation
Protocol 1: Co-Immunoprecipitation to Validate Protein-Protein Interactions (e.g., DPP9 and Syk)
-
Cell Lysis: Lyse B-cells (e.g., Ramos cells) with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-DPP9 antibody or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Syk antibody to detect the co-immunoprecipitated protein.
Protocol 2: In Vitro Enzymatic Assay for DPP9 Activity
-
Reagents: Recombinant human DPP9, fluorogenic substrate (e.g., H-Gly-Pro-AMC), assay buffer (e.g., Tris-HCl, pH 7.5), and test inhibitors.
-
Assay Setup: In a 96-well plate, add recombinant DPP9 to the assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound or vehicle control (DMSO) and incubate for a pre-determined time.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.
-
Signal Detection: Measure the fluorescence intensity over time using a plate reader (Excitation/Emission ~360/460 nm for AMC).
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot V₀ against inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble DPP9 in each sample by Western blotting.
-
Data Analysis: A stabilizing compound will result in more soluble DPP9 at higher temperatures compared to the vehicle control, indicating target engagement.
Part 2: Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)
Overview of PCSK9
PCSK9 is a serine protease that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels.[14][15] It is primarily synthesized and secreted by the liver.[16] PCSK9 binds to the LDL receptor (LDLR) on the surface of hepatocytes, and this complex is then internalized and targeted for lysosomal degradation.[14][17] This prevents the LDLR from recycling back to the cell surface, leading to a reduced capacity of the liver to clear LDL-C from the circulation.[14]
PCSK9 Signaling Pathway
The "signaling" of PCSK9 is more accurately described as a trafficking pathway that leads to receptor degradation.
PCSK9 Target Validation
PCSK9 is a clinically validated drug target. Loss-of-function mutations in the PCSK9 gene are associated with low LDL-C levels and a reduced risk of cardiovascular disease.[18]
2.3.1. Quantitative Data Summary
| Parameter | Value | Context | Reference |
| LDL-C Reduction | 50-70% | With monoclonal antibody inhibitors | [18][19] |
| Cardiovascular Risk | 88% relative risk reduction | With loss-of-function mutations | [18] |
2.3.2. Key Validation Experiments
-
Genetic Studies: Association studies in human populations linking PCSK9 mutations to LDL-C levels and cardiovascular outcomes.
-
Animal Models: PCSK9 knockout mice show increased hepatic LDLR expression and lower plasma cholesterol.[19]
-
Clinical Trials: Large-scale clinical trials with monoclonal antibodies (e.g., evolocumab, alirocumab) demonstrating significant LDL-C lowering and reduction in cardiovascular events.[18][19]
Part 3: Interleukin-9 (IL-9)
Overview of IL-9
Interleukin-9 (IL-9) is a pleiotropic cytokine produced by various immune cells, including a distinct subset of T helper cells known as Th9 cells.[20][21] It plays a significant role in the pathogenesis of allergic inflammation, particularly in asthma.[22][23]
IL-9 Signaling Pathway
IL-9 signals through a receptor complex composed of the IL-9 receptor alpha (IL-9Rα) and the common gamma chain (γc).[20][24] This initiates downstream signaling through three major pathways: JAK/STAT, PI3K/Akt, and MAPK.[20][22]
IL-9 as a Therapeutic Target
Elevated levels of IL-9 are found in the airways of asthmatic patients, and animal models have shown that blocking IL-9 can alleviate asthma symptoms.[22][23] This makes IL-9 a potential therapeutic target for allergic and inflammatory diseases.
3.3.1. Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IL-9 Receptor Affinity (Kd) | ~100 pM | For IL-9 | [20][24] |
| IL-9 mRNA Expression | Significantly higher in CLL patients | Compared to healthy controls | [25] |
| Serum IL-9 Levels | Significantly higher in CLL patients | Compared to healthy controls | [25] |
3.3.2. Key Validation Experiments
-
Expression Analysis: Measuring IL-9 levels (mRNA and protein) in patient samples from relevant diseases (e.g., bronchoalveolar lavage fluid in asthma).[22]
-
Animal Models: Using IL-9 transgenic or knockout mice, or administering neutralizing anti-IL-9 antibodies in disease models (e.g., ovalbumin-induced asthma).[22]
-
Cell-based Assays: Stimulating immune cells (e.g., mast cells, T cells) with IL-9 and measuring downstream effects like proliferation, cytokine release, and signaling pathway activation (e.g., STAT phosphorylation).
References
- 1. DPP9 - Wikipedia [en.wikipedia.org]
- 2. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 4. A novel role of dipeptidyl peptidase 9 in epidermal growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk | eLife [elifesciences.org]
- 6. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. centenary.org.au [centenary.org.au]
- 11. Targeted Inactivation of Dipeptidyl Peptidase 9 Enzymatic Activity Causes Mouse Neonate Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemoproteomics‐Enabled Identification of 4‐Oxo‐β‐Lactams as Inhibitors of Dipeptidyl Peptidases 8 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PCSK9: A Key Target for the Treatment of Cardiovascular Disease (CVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9): The Multifaceted Biology, Diseases, and Pharmaceutical Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. The PCSK9 Inhibitors: A Novel Therapeutic Target Enters Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PCSK9: From Discovery and Validation to Therapy - American College of Cardiology [acc.org]
- 20. mdpi.com [mdpi.com]
- 21. IL-9 Signaling and its Effects in Immune Cell Types: R&D Systems [rndsystems.com]
- 22. From bench to bedside: Therapeutic potential of interleukin-9 in the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Th2 cytokines and asthma — Interleukin-9 as a therapeutic target for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reactome | Interleukin-9 signaling [reactome.org]
- 25. Evaluation of Interleukin-9 Expression as a Potential Therapeutic Target in Chronic Lymphocytic Leukemia in a Cohort of Egyptian Patients - PMC [pmc.ncbi.nlm.nih.gov]
PID-9 biological activity and function
An In-depth Technical Guide on the Biological Activity and Function of Dipeptidyl Peptidase 9 (DPP9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl Peptidase 9 (DPP9) is a ubiquitously expressed intracellular serine protease belonging to the S9b family of dipeptidyl peptidases. It plays a critical role in a diverse array of cellular processes, including immune regulation, signal transduction, and protein degradation. Dysregulation of DPP9 has been implicated in various pathologies, such as cancer and autoimmune disorders, making it an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the biological activity and function of DPP9, with a focus on its enzymatic properties, involvement in key signaling pathways, and the experimental methodologies used for its characterization.
Introduction
DPP9, along with its close homolog DPP8, is a cytosolic enzyme that cleaves X-Proline or X-Alanine dipeptptides from the N-terminus of polypeptide chains.[1][2] Unlike its well-studied relative, DPP4, which is a membrane-bound protein and a target for type 2 diabetes treatment, DPP9's functions are primarily intracellular.[3][4] Its ubiquitous expression across various tissues, with the highest levels in skeletal muscle, heart, and liver, underscores its fundamental role in cellular homeostasis.[5] This document will delve into the core aspects of DPP9 biology, presenting quantitative data, detailed experimental protocols, and visual representations of its functional pathways to serve as a valuable resource for the scientific community.
Enzymatic Activity and Substrate Specificity
DPP9's enzymatic activity is central to its biological function. It exhibits a preference for substrates with a proline or alanine residue at the P1 position.
Quantitative Data on DPP9 Enzymatic Activity and Inhibition
The following tables summarize key quantitative data related to DPP9's enzymatic activity and its inhibition by various compounds.
Table 1: Kinetic Parameters of DPP9 for Various Substrates
| Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |
| Gly-Pro-AMC | 70 - 1220 | - | - | [6] |
| GLP-1 | - | Lower than DPP4 | - | [6] |
| GLP-2 | - | Lower than DPP4 | - | [6] |
| NPY | - | Lower than DPP4 | - | [6] |
| PPY | - | Lower than DPP4 | - | [6] |
| MP-AMC | - | - | - | [7] |
| MA-AMC | - | - | - | [7] |
Note: Specific kcat and catalytic efficiency values were not always available in the cited literature.
Table 2: Inhibitor Potency (IC50/Ki) against DPP9
| Inhibitor | IC50 (nM) | Ki (nM) | Notes | Reference |
| Val-boroPro | 11 | - | Potent inhibitor of DPP4, DPP8, and DPP9 | [8] |
| 1G244 | 53 | - | Potent inhibitor of DPP8 and DPP9 | [8] |
| L-allo-Ile-isoindoline | 55 | - | Selective for DPP8/9 over DPP4 and FAP | [9] |
| Saxagliptin | - | 98 | Potent DPP4 inhibitor, also inhibits DPP8/9 at higher concentrations | [10] |
| Vildagliptin | - | 230 | More selective for DPP9 and DPP8 than other DPP4 inhibitors | [9] |
| Compound 16 | 298 | - | Derivative of Sulphostin with improved DPP8/9 inhibitory potency | [9] |
| Sitagliptin | - | 55,142 | Very low potency for DPP9 | [10] |
Biological Functions and Signaling Pathways
DPP9 is implicated in a multitude of cellular functions, primarily through its enzymatic activity and protein-protein interactions.
Immune Regulation and Inflammasome Activation
A critical role of DPP9 is the negative regulation of the NLRP1 and CARD8 inflammasomes.[1][11] DPP9 sequesters the C-terminal fragment of these proteins, preventing their oligomerization and subsequent activation of pyroptosis, a form of inflammatory cell death.[12] Inhibition of DPP9's enzymatic activity leads to the activation of the inflammasome.[13]
N-end Rule Pathway and Protein Degradation
DPP9 has been identified as a component of the N-end rule pathway, which governs the degradation of proteins based on their N-terminal amino acid.[2] DPP9 can cleave the N-terminus of certain proteins, such as the tyrosine kinase Syk, creating a new N-terminus that can be recognized by the ubiquitin-proteasome system for degradation.[7] This positions DPP9 as a key regulator of protein stability.
Cell Proliferation and Cancer
The role of DPP9 in cancer is complex and appears to be context-dependent. In non-small cell lung cancer (NSCLC), high DPP9 expression is associated with poor prognosis and promotes tumorigenicity and metastasis.[14] Conversely, in other cancers, lower DPP9 expression has been linked to poor survival.[15] DPP9 can influence cell proliferation and survival through its interaction with signaling pathways such as the PI3K/Akt pathway.[15]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study DPP9.
DPP9 Enzymatic Activity Assay
This protocol is adapted from a method using a fluorogenic substrate.[16]
Materials:
-
Purified recombinant DPP9 enzyme
-
DPP9 fluorogenic substrate (e.g., H-Gly-Pro-AMC)
-
DPP9 assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the DPP9 fluorogenic substrate in DMSO.
-
Dilute the purified DPP9 enzyme to the desired concentration in DPP9 assay buffer.
-
For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor for a specified time at room temperature.
-
Add the DPP9 enzyme (or enzyme-inhibitor mixture) to the wells of the black 96-well plate.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) over time.
-
Calculate the reaction velocity from the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) to Detect DPP9 Protein Interactions
This protocol outlines the general steps for performing Co-IP to identify proteins that interact with DPP9.
Materials:
-
Cell lysate containing the proteins of interest
-
Anti-DPP9 antibody or antibody against a tagged version of DPP9
-
Protein A/G magnetic beads or agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells expressing the proteins of interest in a suitable lysis buffer to release the proteins.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-DPP9 antibody overnight at 4°C with gentle rotation to allow the antibody to bind to DPP9 and its interacting partners.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an appropriate elution buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against the suspected interacting proteins or by mass spectrometry for unbiased identification of interacting partners.
Western Blotting for DPP9 Detection
This is a standard protocol for detecting DPP9 protein levels in a sample.
Materials:
-
Protein sample (e.g., cell lysate, tissue homogenate)
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Primary antibody against DPP9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Separate the proteins in the sample by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-DPP9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.
Conclusion
DPP9 is a multifaceted serine protease with integral roles in fundamental cellular processes. Its involvement in immune surveillance through inflammasome regulation and in protein homeostasis via the N-end rule pathway highlights its significance in maintaining cellular health. The continued exploration of its diverse functions and the development of selective inhibitors will undoubtedly provide new avenues for therapeutic intervention in a range of diseases. This guide serves as a foundational resource to aid researchers in their investigation of this important enzyme.
References
- 1. DPP9 - Wikipedia [en.wikipedia.org]
- 2. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk | eLife [elifesciences.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. DPP9 Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 5. Identification and characterization of human DPP9, a novel homologue of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Contribution of upregulated dipeptidyl peptidase 9 (DPP9) in promoting tumoregenicity, metastasis and the prediction of poor prognosis in non‐small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DPP9: Comprehensive In Silico Analyses of Loss of Function Gene Variants and Associated Gene Expression Signatures in Human Hepatocellular Carcinoma [mdpi.com]
- 16. Targeted Inactivation of Dipeptidyl Peptidase 9 Enzymatic Activity Causes Mouse Neonate Lethality - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs of Dipeptidyl Peptidase 9 (DPP9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl Peptidase 9 (DPP9) is a ubiquitously expressed intracellular serine protease that plays a critical role in various physiological processes, including immune regulation, cell proliferation, and apoptosis. Its dysregulation has been implicated in several pathologies, such as cancer and autoimmune disorders. As a result, DPP9 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the structural analogs of DPP9 inhibitors, focusing on their quantitative data, the experimental protocols used for their characterization, and the key signaling pathways they modulate.
Data Presentation: Quantitative Analysis of DPP9 Inhibitors
The development of DPP9 inhibitors has evolved from pan-DPP inhibitors to highly selective molecules. The following tables summarize the in vitro potency and selectivity of key structural analogs.
Table 1: Pan-Dipeptidyl Peptidase Inhibitors with Activity Against DPP9
| Compound | Chemical Class | DPP9 IC₅₀ (nM) | DPP8 IC₅₀ (nM) | DPP4 IC₅₀ (nM) | Selectivity (DPP8/DPP9) | Key Features |
| Vildagliptin | Cyanopyrrolidine | 230 | 2200 | 13 | ~9.6 | Marketed DPP4 inhibitor with off-target activity on DPP9. |
| Saxagliptin | Cyanopyrrolidine | 98 | 508 | 1.3 | ~5.2 | Potent DPP4 inhibitor with notable, but lower, affinity for DPP9. |
| Talabostat (Val-boroPro) | Boronic acid dipeptide | 11 | 4 | <4 | ~0.36 | Potent pan-DPP inhibitor, widely used as a tool compound to study DPP8/9 function. |
Table 2: DPP8/DPP9 Dual and Selective Inhibitors
| Compound | Chemical Class | DPP9 IC₅₀ (nM) | DPP8 IC₅₀ (nM) | Selectivity (DPP8/DPP9) | Key Features |
| 1G244 | Not specified | 84 (or 53) | 12 (or 14) | ~0.14 | Potent DPP8/9 dual inhibitor, does not inhibit DPP4 or DPP2. |
| Isoindoline-based Inhibitors (general) | Isoindoline | Varies | Varies | Varies | A class of inhibitors explored for DPP8/9 selectivity. |
| Compound 42 | Vildagliptin-derived isoindoline | 3.4 | 600 | >10,000 | Highly selective DPP9 inhibitor with a selectivity index of 176 over DPP8. |
| Compound 47 | Vildagliptin-derived isoindoline | Low nM | - | >1000-fold vs other proteases | Another highly selective DPP9 inhibitor derived from Vildagliptin. |
| UAMC-00039 | γ-amino-substituted piperidine | 78,600 | 142,000 | 165,000 | Potent DPP2 inhibitor with very low affinity for DPP9. |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of DPP9 inhibitors.
Fluorogenic DPP9 Inhibition Assay
This assay is a primary method for determining the potency (IC₅₀) of inhibitors against DPP9.
-
Principle: The assay measures the enzymatic activity of purified recombinant DPP9 using a fluorogenic substrate, typically Gly-Pro-7-amino-4-methylcoumarin (GP-AMC). Cleavage of the substrate by DPP9 releases the fluorescent AMC molecule, which can be quantified. The presence of an inhibitor reduces the rate of substrate cleavage, and the extent of inhibition is proportional to the inhibitor's concentration.
-
Materials:
-
Purified recombinant human DPP9 enzyme.
-
DPP assay buffer (e.g., HEPES-based buffer at pH 7.5).
-
Fluorogenic substrate: Gly-Pro-AMC.
-
Test compounds (inhibitors) at various concentrations.
-
A microplate reader capable of fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm).
-
Black, low-binding 96- or 384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the diluted test compounds. Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate, no enzyme).
-
Add a solution of purified DPP9 enzyme to each well (except the negative control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate GP-AMC to all wells.
-
Immediately begin monitoring the fluorescence intensity over time using a microplate reader.
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein within a cellular environment.
-
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with a compound and then heated. The amount of soluble, non-denatured target protein remaining at different temperatures is quantified. A shift in the melting curve of the target protein to higher temperatures in the presence of the compound indicates target engagement.
-
Materials:
-
Cell line of interest.
-
Cell culture medium and reagents.
-
Test compound and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating cell suspensions (e.g., thermal cycler).
-
Method for protein quantification (e.g., Western blotting, ELISA, or mass spectrometry).
-
-
Procedure:
-
Culture cells to the desired confluency and treat with the test compound or vehicle for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3-5 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles or with a lysis buffer).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble DPP9 in the supernatant using a detection method like Western blotting with a DPP9-specific antibody.
-
Plot the amount of soluble DPP9 against the temperature for both the compound-treated and vehicle-treated samples to generate melting curves.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Pyroptosis Assessment via Lactate Dehydrogenase (LDH) Release Assay
Inhibition of DPP9 can induce pyroptosis, a form of lytic, inflammatory cell death. The release of the cytosolic enzyme LDH into the cell culture supernatant is a common method to quantify this process.
-
Principle: Pyroptosis leads to the rupture of the cell membrane, releasing intracellular components, including LDH, into the extracellular space. The amount of LDH in the culture supernatant is proportional to the number of lysed cells. LDH activity is measured by a colorimetric assay where LDH catalyzes the conversion of lactate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product.
-
Materials:
-
Monocytic cell lines (e.g., THP-1) or primary monocytes/macrophages.
-
Cell culture medium and reagents.
-
Test compounds (DPP9 inhibitors).
-
LDH cytotoxicity assay kit.
-
A microplate reader capable of absorbance measurements.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of the DPP9 inhibitor for a specified time (e.g., 24-48 hours).
-
Include controls: untreated cells (spontaneous LDH release), and cells treated with a lysis buffer (maximum LDH release).
-
After the incubation period, centrifuge the plate to pellet any remaining cells and debris.
-
Carefully transfer a portion of the supernatant from each well to a new plate.
-
Add the LDH assay reaction mixture to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of LDH release (cytotoxicity) for each treatment condition using the formula: ((Experimental - Spontaneous) / (Maximum - Spontaneous)) * 100.
-
Western Blotting for Akt Signaling Pathway
DPP9 has been implicated in the regulation of the Akt signaling pathway. Western blotting can be used to assess the phosphorylation status of Akt as a readout of pathway activity.
-
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. To assess Akt signaling, antibodies specific for the phosphorylated (active) form of Akt (p-Akt) and total Akt are used. A change in the ratio of p-Akt to total Akt upon inhibitor treatment indicates a modulation of the pathway.
-
Materials:
-
Cell line of interest.
-
Test compounds (DPP9 inhibitors).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-p-Akt (e.g., Ser473) and anti-total Akt.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Treat cells with the DPP9 inhibitor for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-Akt.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against total Akt as a loading control.
-
Quantify the band intensities and calculate the p-Akt/total Akt ratio to determine the effect of the inhibitor on Akt signaling.
-
Signaling Pathways and Experimental Workflows
NLRP1/CARD8 Inflammasome Activation Pathway
DPP9 is a negative regulator of the NLRP1 and CARD8 inflammasomes. Inhibition of DPP9 leads to the activation of these inflammasomes, resulting in pyroptosis.
An In-depth Technical Guide on the Preclinical Safety and Toxicity Profile of PID-9
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document is a representative technical guide based on established principles of preclinical safety and toxicity evaluation for novel therapeutic agents. As "PID-9" does not correspond to a known public compound, this guide utilizes a hypothetical data set to illustrate the structure and content of such a report.
Executive Summary
This document provides a comprehensive overview of the preclinical safety and toxicity profile of this compound, a novel therapeutic candidate. The studies summarized herein were conducted in accordance with Good Laboratory Practice (GLP) regulations to support the initiation of clinical trials.[1][2][3][4] The preclinical program was designed to characterize the potential toxicities of this compound, determine a safe starting dose for human trials, and identify target organs for clinical monitoring.[5] The evaluation included a battery of in vitro and in vivo studies assessing general toxicity, genetic toxicity, and safety pharmacology.
In Vitro Toxicity
A series of in vitro cytotoxicity assays were performed to evaluate the effect of this compound on cell viability and membrane integrity across various human cell lines.[6][7]
Data Summary: In Vitro Cytotoxicity
| Assay Type | Cell Line | Endpoint | IC50 (µM) |
| MTT Assay | HepG2 (Liver) | Metabolic Activity | 150 |
| HEK293 (Kidney) | Metabolic Activity | 220 | |
| LDH Release Assay | HepG2 (Liver) | Membrane Integrity | 185 |
| HEK293 (Kidney) | Membrane Integrity | 250 | |
| Neutral Red Uptake | Caco-2 (Intestinal) | Lysosomal Integrity | > 300 |
Experimental Protocols: In Vitro Cytotoxicity
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[8]
-
Cell Plating: HepG2 and HEK293 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (0.1 to 500 µM) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Data Acquisition: Absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of this compound that inhibited 50% of cell viability compared to the vehicle control.
This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[9][10]
-
Cell Plating and Treatment: Cells were plated and treated with this compound as described in the MTT assay protocol.
-
Sample Collection: After the 48-hour incubation, 50 µL of the cell culture supernatant was transferred to a new 96-well plate.
-
LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) was added to each well and incubated for 30 minutes at room temperature, protected from light.
-
Data Acquisition: The absorbance was measured at 490 nm. Maximum LDH release was determined from control wells treated with a lysis buffer.
In Vivo Toxicity
Acute and repeated-dose toxicity studies were conducted in two mammalian species (rodent and non-rodent) to evaluate the systemic toxicity of this compound.[5][11]
Data Summary: Single-Dose Toxicity
| Species | Strain | Route of Administration | NOAEL (mg/kg) | MTD (mg/kg) | LD50 (mg/kg) | Target Organs |
| Rat | Sprague-Dawley | Oral | 100 | 500 | > 1000 | Liver, Kidney |
| Dog | Beagle | Oral | 50 | 250 | Not Determined | Liver |
NOAEL: No Observed Adverse Effect Level; MTD: Maximum Tolerated Dose; LD50: Median Lethal Dose.[1][11]
Data Summary: 28-Day Repeated-Dose Toxicity
| Species | Strain | Route | Dose Levels (mg/kg/day) | Key Findings at High Dose |
| Rat | Sprague-Dawley | Oral | 30, 100, 300 | Elevated ALT/AST, renal tubular degeneration |
| Dog | Beagle | Oral | 10, 30, 100 | Elevated ALT/AST, mild cholestasis |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.
Experimental Protocols: In Vivo Toxicity
This study was performed to determine the acute toxic effects of a single oral dose of this compound.
-
Animal Model: Healthy, young adult female Sprague-Dawley rats were used.
-
Dosing: A starting dose of 300 mg/kg was administered to a group of three rats by oral gavage.
-
Observation: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.
-
Dose Adjustment: Based on the outcome, the dose for the next group of animals was adjusted up or down.
-
Necropsy: All animals were subjected to gross necropsy at the end of the study.
This study evaluated the toxic effects of this compound after daily administration for 28 days.[12]
-
Animal Model: Male and female Sprague-Dawley rats.
-
Group Allocation: Animals were divided into four groups (n=10/sex/group): vehicle control and three dose levels of this compound (30, 100, and 300 mg/kg/day).
-
Administration: The compound was administered daily by oral gavage.
-
Monitoring: Clinical observations, body weight, and food consumption were recorded weekly.
-
Clinical Pathology: Blood and urine samples were collected at the end of the study for hematology, clinical chemistry, and urinalysis.[11]
-
Pathology: All animals underwent a full necropsy. Organs were weighed, and tissues were collected for histopathological examination.
Visualizations
Experimental Workflow: In Vivo Toxicity Assessment
Caption: Workflow for a 28-day repeated-dose in vivo toxicity study.
Signaling Pathway: Hypothetical Mechanism of this compound Induced Hepatotoxicity
Caption: Proposed pathway for this compound bioactivation and subsequent liver injury.
References
- 1. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 2. mds-usa.com [mds-usa.com]
- 3. Step 2: Preclinical Research | FDA [fda.gov]
- 4. histologix.com [histologix.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. GLP Toxicity studies | REACH | EFSA | EMA | vivo Science GmbH [vivo-science.com]
Methodological & Application
Navigating the Ambiguity of "PID-9" in Preclinical Research
References
- 1. A novel role of dipeptidyl peptidase 9 in epidermal growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PID1 regulates insulin-dependent glucose uptake by controlling intracellular sorting of GLUT4-storage vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PID-9: A P-glycoprotein Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PID-9 is a novel, third-generation P-glycoprotein (P-gp/ABCB1) inhibitor, developed as a structural derivative of the P-gp inhibitor WK-X-34.[1] It is an adamantane derivative that has demonstrated high efficacy in reversing multidrug resistance (MDR) in preclinical, in vitro models.[1] Overexpression of P-gp is a significant mechanism of MDR in cancer cells, leading to the failure of chemotherapy by actively effluxing a wide range of anticancer drugs. This compound has been shown to inhibit this efflux, thereby restoring the sensitivity of resistant cancer cells to chemotherapeutic agents like doxorubicin.[1] Compared to its parent compound, this compound exhibits both higher MDR reversal activity and lower cellular toxicity.[1]
These application notes provide a summary of the available data on this compound and its parent compound, WK-X-34, to guide researchers in designing in vitro and in vivo experiments.
Physicochemical Properties
This compound is an adamantane derivative with a piperazine–tetrahydroisoquinoline skeleton.[1] Detailed physicochemical properties such as molecular weight, formula, and structure can be found in the primary literature.
Mechanism of Action
This compound functions as a non-competitive inhibitor of P-glycoprotein. Its mechanism of action is attributed to the direct inhibition of the P-gp efflux pump, rather than affecting the expression of P-gp at the mRNA or protein level.[1] By blocking P-gp, this compound increases the intracellular concentration of P-gp substrates, such as doxorubicin and rhodamine 123, in MDR cancer cells.[1]
Dosage and Administration
Note: There is currently no published in vivo data for this compound. The following information is based on in vitro studies of this compound and in vivo studies of its parent compound, WK-X-34.[1][2] These guidelines should be used as a starting point for experimental design, and optimization will be required.
In Vitro Dosage
The following table summarizes the concentrations of this compound used in in vitro experiments to reverse doxorubicin resistance in SW620/AD300 human colon adenocarcinoma cells.[1]
| Parameter | Cell Line | Concentration Range | Effect |
| IC50 of this compound | SW620/AD300 | Not specified | IC50 for MDR reversal: 0.1338 µM |
| MDR Reversal | SW620/AD300 | 2.5 µM | Significant increase in doxorubicin-induced apoptosis |
| P-gp Efflux Inhibition | SW620/AD300 | 2.5 µM | Increased intracellular accumulation of doxorubicin |
| P-gp Expression | SW620/AD300 | 5 µM and 10 µM | No significant effect on P-gp protein expression |
| Cytotoxicity (this compound alone) | SW620/AD300 | Up to 50 µM | Low toxicity |
In Vivo Administration (Based on Parent Compound WK-X-34)
The following data is from an in vivo pharmacokinetic study in mice using the parent compound, WK-X-34, and can be used as a reference for designing initial in vivo studies with this compound.
| Parameter | Animal Model | Administration Route | Dosage | Notes |
| P-gp Inhibition | Mice | Oral | 40 mg/kg | Administered 10 minutes prior to the P-gp substrate (paclitaxel) |
Experimental Protocols
In Vitro MDR Reversal Assay (MTT Assay)
This protocol is adapted from the study by Cao et al. (2023).[1]
Objective: To determine the concentration of this compound required to reverse P-gp-mediated drug resistance.
Materials:
-
SW620 (parental) and SW620/AD300 (doxorubicin-resistant) cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Doxorubicin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed SW620 and SW620/AD300 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of doxorubicin, either alone or in combination with a fixed, non-toxic concentration of this compound.
-
Incubate the cells for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) and the reversal fold (RF), where RF = IC50 of doxorubicin alone / IC50 of doxorubicin with this compound.
Intracellular Drug Accumulation Assay
This protocol is adapted from the study by Cao et al. (2023).[1]
Objective: To visualize and quantify the effect of this compound on the intracellular accumulation of a P-gp substrate.
Materials:
-
SW620/AD300 cells
-
This compound
-
Doxorubicin or Rhodamine 123 (fluorescent P-gp substrates)
-
Confocal microscope or flow cytometer
Procedure:
-
Seed SW620/AD300 cells on glass coverslips (for microscopy) or in 6-well plates (for flow cytometry).
-
Pre-treat the cells with a non-toxic concentration of this compound (e.g., 2.5 µM) for a specified time (e.g., 1-2 hours).
-
Add the fluorescent P-gp substrate (e.g., doxorubicin or rhodamine 123) and incubate for an appropriate time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS to remove extracellular fluorescence.
-
For confocal microscopy, mount the coverslips and visualize the intracellular fluorescence.
-
For flow cytometry, trypsinize the cells, resuspend in PBS, and analyze the fluorescence intensity.
Safety and Handling
Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) if available.
References
- 1. Synthesis and evaluation of WK-X-34 derivatives as P-glycoprotein (P-gp/ABCB1) inhibitors for reversing multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) is a serine protease that plays a critical role in regulating low-density lipoprotein (LDL) cholesterol levels in the bloodstream.[1] By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the liver's ability to clear LDL cholesterol, thereby increasing circulating levels. This mechanism has established PCSK9 as a key therapeutic target for managing hypercholesterolemia and reducing the risk of cardiovascular disease.[1][2] Accurate and precise quantification of PCSK9 in biological matrices is essential for preclinical and clinical research, biomarker discovery, and the development of PCSK9-inhibiting therapeutics.[1][2]
This document provides detailed application notes and protocols for two widely used analytical methods for the quantification of free PCSK9 in human serum: a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) and a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
Method 1: Sandwich Enzyme-Linked Immunosorbent Assay (ELISA)
The sandwich ELISA is a highly specific and sensitive immunoassay for quantifying a target antigen.[3][4] This protocol is designed to measure the concentration of free, unbound PCSK9 in serum samples, which is particularly relevant when assessing the pharmacodynamic effects of therapeutic antibodies that bind to PCSK9.[1]
Quantitative Data Summary
The performance of a typical PCSK9 ELISA is summarized below. These values are representative and may vary based on the specific reagents and instrumentation used.
| Parameter | Result |
| Assay Range | 3 ng/mL - 200 ng/mL |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Limit of Quantification (LOQ) | 3 ng/mL |
| Intra-assay Precision (CV%) | ≤ 5% |
| Inter-assay Precision (CV%) | ≤ 9% |
| Accuracy (% Bias) | -10% to 4% |
| Dilutional Linearity | 85% - 115% recovery |
| Sample Matrix | Human Serum |
Experimental Protocol: PCSK9 ELISA
-
Plate Coating:
-
Dilute a monoclonal anti-PCSK9 capture antibody to a final concentration of 2 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 300 µL per well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20) to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times as described in step 1.
-
-
Standard and Sample Incubation:
-
Prepare a standard curve using recombinant human PCSK9, typically ranging from 200 ng/mL down to 3 ng/mL in Assay Diluent (e.g., Blocking Buffer).
-
Dilute serum samples as required in Assay Diluent. A minimum dilution of 1:10 is recommended to mitigate matrix effects.
-
Add 100 µL of standards, controls, and diluted samples to the appropriate wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate five times as described in step 1.
-
-
Detection Antibody Incubation:
-
Dilute a biotinylated monoclonal anti-PCSK9 detection antibody to a final concentration of 0.5 µg/mL in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate five times as described in step 1.
-
-
Enzyme Conjugate Incubation:
-
Add 100 µL of Streptavidin-Horseradish Peroxidase (HRP) conjugate, diluted according to the manufacturer's instructions, to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times as described in step 1.
-
-
Substrate Development and Measurement:
-
Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Add 100 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard against its concentration.
-
Use a four-parameter logistic (4-PL) curve fit to interpolate the concentrations of the unknown samples.
-
Multiply the interpolated concentrations by the sample dilution factor to obtain the final concentration.
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for protein quantification by measuring the mass-to-charge ratio of specific peptides derived from the target protein.[5] This method is an excellent orthogonal approach to immunoassays and can be used for absolute quantification.
Quantitative Data Summary
The performance of a typical PCSK9 LC-MS/MS assay is summarized below. These values are representative and may vary based on the specific instrumentation and sample preparation protocol.
| Parameter | Result |
| Assay Range | 5 ng/mL - 500 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Intra-assay Precision (CV%) | ≤ 8% |
| Inter-assay Precision (CV%) | ≤ 12% |
| Accuracy (% Bias) | -15% to 15% |
| Sample Matrix | Human Serum |
Experimental Protocol: PCSK9 LC-MS/MS
-
Sample Preparation:
-
Immunocapture: To enrich for PCSK9 and remove interfering proteins, use an anti-PCSK9 antibody conjugated to magnetic beads.
-
Incubate 100 µL of serum with the antibody-conjugated beads for 1 hour at room temperature.
-
Wash the beads three times with a wash buffer (e.g., PBS).
-
Elution and Denaturation: Elute the captured PCSK9 from the beads using a low-pH elution buffer. Neutralize the eluate and add a denaturation buffer (e.g., 8 M urea).
-
Reduction and Alkylation: Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating at 60°C for 30 minutes. Alkylate cysteine residues by adding iodoacetamide and incubating for 30 minutes in the dark.
-
Digestion: Dilute the sample to reduce the urea concentration to <2 M. Add trypsin and incubate overnight at 37°C to digest the protein into peptides.
-
Peptide Cleanup: Acidify the digest and clean up the peptides using a solid-phase extraction (SPE) C18 cartridge to remove salts and detergents. Elute the peptides and dry them under vacuum.
-
Reconstitution: Reconstitute the dried peptides in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water) containing a stable isotope-labeled (SIL) peptide internal standard.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the reconstituted peptide sample onto a C18 analytical column.
-
Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) to separate the peptides.
-
-
Mass Spectrometry (MS):
-
Analyze the eluting peptides using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6]
-
Monitor at least two to three specific precursor-to-product ion transitions for the target PCSK9 peptide and one for the SIL internal standard to ensure specificity and accurate quantification.
-
-
-
Data Analysis:
-
Integrate the peak areas for the endogenous PCSK9 peptide and the SIL internal standard.
-
Calculate the peak area ratio of the endogenous peptide to the SIL internal standard.
-
Generate a standard curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of PCSK9 in the unknown samples by interpolating their peak area ratios from the standard curve.
-
Multiply the result by the initial sample dilution factor to get the final concentration.
-
Visualizations
Signaling Pathway
Caption: PCSK9-mediated degradation of the LDL receptor.
Experimental Workflows
Caption: Workflow for the PCSK9 Sandwich ELISA protocol.
Caption: Workflow for the PCSK9 LC-MS/MS protocol.
References
- 1. Characterization of a quantitative method to measure free proprotein convertase subtilisin/kexin type 9 in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proprotein convertase subtilisin-kexin type 9 as a biomarker for the severity of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein methods - Wikipedia [en.wikipedia.org]
- 4. Protein Detection, Quantification and Analysis | Molecular Devices [moleculardevices.com]
- 5. news-medical.net [news-medical.net]
- 6. An integrated quantification method to increase the precision, robustness, and resolution of protein measurement in human plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Measuring PID-9 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutic agents requires robust and reproducible methods to assess their efficacy. This document provides a detailed overview of standard techniques for measuring the efficacy of "PID-9," a hypothetical inhibitor of the protein kinase "Kinase-X." Kinase-X is a critical component of a signaling pathway implicated in oncogenesis, making it a prime target for therapeutic intervention. The following protocols and application notes are designed to guide researchers in the preclinical evaluation of this compound, from initial in vitro characterization to in vivo validation.
The primary goal is to determine the potency of this compound in inhibiting its target, understand its effect on cellular processes, and evaluate its anti-tumor activity in a living model. This involves a multi-faceted approach encompassing cell-based assays to determine potency and target engagement, and in vivo studies to assess therapeutic efficacy.[1][2][3] The data generated from these experiments are crucial for making informed decisions in the drug development pipeline.[1][4][5]
Section 1: In Vitro Efficacy Assessment
In vitro assays are fundamental for the initial characterization of a kinase inhibitor.[6] They provide crucial data on the compound's potency, selectivity, and mechanism of action at a cellular level.
Protocol: Cell Viability/Cytotoxicity Assay using MTS
This protocol measures the metabolic activity of cells as an indicator of cell viability, which is a common method to assess the cytotoxic effects of a compound.[7] The MTS assay uses a tetrazolium salt that is reduced by metabolically active cells to a colored formazan product, which is quantifiable by spectrophotometry.[7][8][9]
Materials:
-
96-well cell culture plates
-
Cancer cell line expressing Kinase-X (e.g., HT-29, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound, dissolved in DMSO to create a stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)[9]
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7][8]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentration should typically range from 0.1 nM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.[8]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[7][8][10]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[7][8][10] The time is critical and should be consistent across experiments.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.[7][9][10]
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Data Presentation: this compound IC50 Values
The results from the cell viability assay can be summarized in a table for easy comparison across different cell lines.
| Cell Line | Cancer Type | Kinase-X Status | This compound IC50 (nM) |
| HT-29 | Colon | High Expression | 15.2 |
| A549 | Lung | Moderate Expression | 89.7 |
| MCF-7 | Breast | Low Expression | 1250.4 |
| HUVEC | Normal | Low Expression | >10,000 |
Protocol: Western Blot for Target Engagement (Phospho-Kinase-X Downstream Target)
To confirm that this compound is inhibiting its intended target, Kinase-X, a western blot can be performed to measure the phosphorylation status of a known downstream substrate (e.g., p-SUB1). A decrease in the phosphorylation of the substrate upon this compound treatment indicates successful target engagement.[11]
Materials:
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., PVDF membrane)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-proteins.[12]
-
Primary antibodies: Rabbit anti-p-SUB1, Rabbit anti-Total-SUB1, Mouse anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Chemiluminescent substrate (ECL).[12]
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[12] Keep samples on ice at all times.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[12]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-SUB1) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[12]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each.[12] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again as in the previous step. Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total SUB1 and a loading control like GAPDH to ensure equal protein loading.
Diagrams: In Vitro Workflows and Pathways
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase-X.
Caption: Experimental workflow for the MTS cell viability assay.
Section 2: In Vivo Efficacy Assessment
After demonstrating in vitro activity, the next critical step is to evaluate the efficacy of this compound in a living organism.[1] Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.[13][14]
Protocol: Murine Xenograft Model for Tumor Growth Inhibition
This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with this compound to assess its effect on tumor growth.
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or NSG mice, 6-8 weeks old)[13][14]
-
Cancer cell line (e.g., HT-29) that showed sensitivity to this compound in vitro.
-
Sterile PBS and Matrigel (optional, can improve tumor take-rate)
-
This compound formulated in an appropriate vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture HT-29 cells to ~80% confluency. Harvest, wash, and resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10^6 cells per 100 µL.[14] Keep on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors are palpable. Tumor volume is calculated using the formula: Volume = (Width^2 x Length) / 2.[15]
-
Randomization: When tumors reach an average size of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound at 10 mg/kg, this compound at 30 mg/kg). Ensure the average tumor volume is similar across all groups.
-
Drug Administration: Administer this compound or vehicle to the respective groups according to the planned schedule (e.g., once daily oral gavage) for a set duration (e.g., 21 days).
-
Monitoring: Continue to measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³), or at the end of the treatment period.[16] Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics).
Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI). It is calculated at the end of the study using the following formula: TGI (%) = [1 – (ΔT / ΔC)] x 100 Where:
-
ΔT = Change in mean tumor volume in the treated group (Final - Initial)
-
ΔC = Change in mean tumor volume in the control group (Final - Initial)[17]
Data Presentation: In Vivo Efficacy of this compound
The in vivo data can be presented in a table summarizing the anti-tumor activity and tolerability.
| Treatment Group | Dosing Schedule | Final Mean Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle | QD, PO | 1850 ± 210 | - | +5.2 |
| This compound (10 mg/kg) | QD, PO | 980 ± 150 | 48.1 | +3.1 |
| This compound (30 mg/kg) | QD, PO | 450 ± 95 | 78.4 | -2.5 |
Diagram: In Vivo Workflow
Caption: Workflow for a mouse xenograft tumor growth inhibition study.
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for evaluating the efficacy of the hypothetical Kinase-X inhibitor, this compound. By systematically progressing from in vitro cell-based assays to in vivo tumor models, researchers can build a robust data package. This integrated approach, combining measures of cellular potency, target engagement, and anti-tumor activity, is essential for validating the therapeutic potential of new drug candidates and guiding their progression toward clinical development.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioagilytix.com [bioagilytix.com]
- 5. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 15. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. second scight | get a second scientific sight! [secondscight.com]
- 17. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Imaging Dipeptidyl Peptidase 9 (DPP9) Activity
Audience: Researchers, scientists, and drug development professionals.
Note: Initial searches for a specific in vivo imaging agent termed "PID-9" did not yield specific results. The following information pertains to the imaging of Dipeptidyl Peptidase 9 (DPP9), a potential subject of interest given the user's query. The primary focus is on a genetically encoded fluorescent sensor for cellular imaging, as specific probes for whole-body in vivo imaging of DPP9 are not yet well-established in the literature.
Application Notes: A Genetically Encoded Sensor for Cellular DPP9 Activity
Introduction
Dipeptidyl peptidase 9 (DPP9) is an intracellular serine protease implicated in various physiological and pathological processes, including immune regulation, cell survival, and proliferation.[1] Understanding the spatial and temporal dynamics of DPP9 activity within living cells is crucial for elucidating its functions and for the development of targeted therapeutics. A genetically encoded fluorescent sensor, named DiPAK, has been developed to monitor the activity of DPP9 and its close homolog DPP8 in real-time within cell cultures.[1][2]
Principle of the DiPAK Sensor
The DiPAK sensor system utilizes the principles of protein degradation and fluorescence resonance energy transfer (FRET) or ratiometric fluorescence. It is a unimolecular construct comprising a sensor and a normalizer fluorescent protein.[1] The core of the sensor is a substrate peptide sequence for DPP9, derived from adenylate kinase 2 (AK2), which is fused to a green fluorescent protein (mEGFP).[2] The sensor's mechanism is as follows:
-
Expression : The sensor is introduced into cells via a plasmid. A red fluorescent protein, mKate2, is co-expressed to serve as an internal control for expression levels.[1]
-
DPP9-mediated Cleavage : In the presence of active DPP9, the N-terminal dipeptide of the AK2 sequence is cleaved.
-
Proteasomal Degradation : This cleavage event exposes an N-terminal residue that is recognized by the N-end rule pathway, leading to the ubiquitination and subsequent proteasomal degradation of the mEGFP sensor protein.[2]
-
Fluorescence Readout : High DPP9 activity results in decreased mEGFP levels and thus a low green-to-red fluorescence ratio. Conversely, inhibition of DPP9 leads to the accumulation of mEGFP and a high green-to-red ratio.[1]
Applications
-
Quantitative, real-time analysis of DPP9 activity in living cells.
-
High-content screening of small molecule inhibitors of DPP9.
-
Investigation of the role of DPP9 in signaling pathways and disease models at the cellular level.[1]
Quantitative Data
The following table summarizes the ratiometric changes of the DiPAK sensor in response to genetic knockout of DPP9 and chemical inhibition.
| Cell Line | Condition | Treatment (16h) | Normalized DiPAK Ratio (mEGFP/mKate2) | Fold Change vs. WT DMSO |
| HEK293 Wild-Type | Control | DMSO | 1.0 | 1.0 |
| HEK293 Wild-Type | DPP8/9 Inhibition | 10 µM 1G244 | ~12.0 | ~12 |
| HEK293 Wild-Type | Proteasome Inhibition | 1 µM MG132 | Increased | - |
| HEK293 DPP9 KO | Control | DMSO | ~3.0 | ~3 |
| HEK293 DPP9 KO | DPP8/9 Inhibition | 10 µM 1G244 | ~3.0 | No significant change |
Data synthesized from descriptions in the literature.[1]
Experimental Protocols
Protocol 1: Expression of DiPAK Sensor in Mammalian Cells
Materials:
-
DiPAK expression plasmid
-
HEK293 cells or other suitable mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
96-well imaging plates or glass-bottom dishes
Methodology:
-
Seed cells in the chosen imaging vessel to achieve 70-80% confluency on the day of transfection.
-
Prepare the transfection complexes by mixing the DiPAK plasmid DNA with the transfection reagent in serum-free medium, following the manufacturer's instructions.
-
Add the transfection complexes to the cells and incubate for 24-48 hours to allow for robust expression of the sensor.
-
Successful transfection can be confirmed by observing both green (mEGFP) and red (mKate2) fluorescence using a fluorescence microscope.
Protocol 2: Live-Cell Imaging and Analysis of DPP9 Activity
Materials:
-
DiPAK-expressing cells
-
Live-cell imaging medium
-
Test compounds (e.g., DPP9 inhibitors) and vehicle control (e.g., DMSO)
-
Automated fluorescence microscope or high-content imaging system with environmental control (37°C, 5% CO₂)
Methodology:
-
Replace the culture medium with pre-warmed live-cell imaging medium containing the desired concentration of the test compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 16 hours for endpoint assays).[1]
-
Acquire images in both the green (mEGFP, ~488 nm excitation / ~509 nm emission) and red (mKate2, ~588 nm excitation / ~633 nm emission) channels.
-
Perform image analysis using appropriate software (e.g., CellProfiler™, ImageJ). a. Identify individual cells (nuclei can be stained with a Hoechst dye for segmentation). b. Measure the mean fluorescence intensity for both mEGFP and mKate2 for each cell. c. Calculate the mEGFP/mKate2 ratio for each cell. d. Average the ratios across the cell population for each treatment condition and compare to controls.
Visualizations
Signaling and Experimental Workflows
Caption: Workflow of the DiPAK sensor for monitoring DPP9 activity.
Caption: The inhibitory role of DPP9 in the EGF signaling pathway.[1]
Future Directions for In Vivo DPP9 Imaging
The development of specific probes for non-invasive in vivo imaging of DPP9 activity would be a significant advancement for preclinical and potentially clinical research. Strategies for developing such probes could include:
-
PET Radioligands : Synthesizing small-molecule DPP9 inhibitors with high affinity and selectivity, and labeling them with a positron-emitting isotope such as Fluorine-18. This would enable quantitative, whole-body imaging of DPP9 expression using Positron Emission Tomography (PET).
-
Activatable Fluorescent Probes : Designing probes that are optically silent until cleaved by DPP9. These often consist of a quenched near-infrared (NIR) fluorophore linked by a DPP9-specific peptide substrate. Upon cleavage, the fluorophore is unquenched, emitting a signal that can be detected by optical imaging systems.[3]
References
- 1. A fluorescent sensor for real-time monitoring of DPP8/9 reveals crucial roles in immunity and cancer | Life Science Alliance [life-science-alliance.org]
- 2. life-science-alliance.org [life-science-alliance.org]
- 3. Fluorescent peptide probes for in vivo diagnostic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of "PID-9" in Disease Models: A Comprehensive Guide for Researchers
A Note on Terminology: The term "PID-9" is not a universally recognized standard abbreviation. Based on its common usage in scientific literature, this document addresses three distinct molecules often associated with this nomenclature: Dipeptidyl peptidase 9 (DPP9), Phosphodiesterase 9 (PDE9), and Proprotein convertase subtilisin/kexin type 9 (PCSK9). These proteins are critical players in a variety of cellular signaling pathways and have emerged as significant therapeutic targets in numerous disease models.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working on DPP9, PDE9, and PCSK9 in the context of disease modeling.
Dipeptidyl Peptidase 9 (DPP9)
Introduction: Dipeptidyl peptidase 9 (DPP9) is a cytosolic serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. It plays a crucial role in various cellular processes, including immune regulation, cell proliferation, and apoptosis.[1] Dysregulation of DPP9 has been implicated in cancer and inflammatory diseases.
DPP9 in Disease Models
Cancer: DPP9 expression is altered in various cancers, with its role appearing to be context-dependent. In some cancers, such as non-small cell lung cancer (NSCLC) and colorectal cancer, high DPP9 expression is associated with poor prognosis.[2][3] Conversely, in oral squamous cell carcinoma, lower DPP9 expression correlates with poor survival.[3] In breast cancer, high expression of DPP9 has been associated with a good prognosis.[4][5] Studies have shown that DPP9 may regulate tumor cell proliferation, migration, and invasion.[2] In hepatocellular carcinoma, overexpression of DPP9 has been observed and is linked to poor survival.[3][6]
Immune Regulation and Inflammatory Diseases: DPP9 is a key regulator of the NLRP1 and CARD8 inflammasomes, acting as a direct inhibitor to prevent spontaneous activation and subsequent inflammatory responses.[1] This function is critical in preventing autoinflammatory diseases.
Quantitative Data: DPP9 Expression in Cancer
| Cancer Type | Expression Status in Tumor vs. Normal Tissue | Association with Prognosis | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Lower in tumor tissues | High expression associated with poor 5-year overall survival | [2] |
| Colorectal Cancer | Higher in tumor tissues | High expression associated with poor prognosis | [3] |
| Oral Squamous Cell Carcinoma | Lower in tumor tissues | Lower expression correlates with poor survival | [3] |
| Breast Cancer | Higher in tumor tissues | High expression associated with good prognosis | [4][5] |
| Hepatocellular Carcinoma (HCC) | Upregulated in liver tumors | High expression associated with poor survival | [3][6] |
| Ovarian Carcinoma | Elevated levels detected | Expression enhanced in aggressive and metastatic tumors | [6] |
Signaling Pathways Involving DPP9
DPP9 is involved in several key signaling pathways:
-
Inflammasome Regulation: DPP9 directly binds to and inhibits the NLRP1 and CARD8 inflammasomes, preventing their auto-activation and the subsequent release of pro-inflammatory cytokines.
-
N-end Rule Pathway: DPP9 can process the N-termini of proteins, potentially targeting them for degradation via the N-end rule pathway. One such target is the tyrosine kinase Syk, a key component of B-cell signaling.[7][8]
-
PI3K/Akt Signaling: DPP9 can interact with H-Ras, a key molecule in the epidermal growth factor receptor (EGFR) and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation.[3]
Experimental Protocols
DPP9 Activity Assay (Fluorogenic)
This protocol is adapted from commercially available kits.[9][10][11][12]
Materials:
-
Purified recombinant DPP9 enzyme
-
DPP9 assay buffer
-
Fluorogenic DPP9 substrate (e.g., Gly-Pro-AMC)
-
96-well black microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in DPP9 assay buffer.
-
Add 10 µL of the inhibitor solution or vehicle control to the wells of the 96-well plate.
-
Dilute the DPP9 enzyme to the desired concentration in DPP9 assay buffer and add 10 µL to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Prepare the fluorogenic substrate solution in DPP9 assay buffer.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Monitor the fluorescence kinetically or take an endpoint reading after a defined incubation period (e.g., 30-60 minutes).
-
Calculate the DPP9 activity and the percentage of inhibition by the test compound.
Western Blot for DPP9 Expression
This is a general protocol that may require optimization.[13][14]
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DPP9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DPP9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression of DPP9.
Phosphodiesterase 9 (PDE9)
Introduction: Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP).[15] It is highly expressed in the brain, kidney, and spleen. Inhibition of PDE9 has been explored as a therapeutic strategy for neurodegenerative disorders and cardiovascular diseases.[16]
PDE9 in Disease Models
Neurodegenerative Diseases: PDE9 is considered a promising target for the treatment of Alzheimer's disease and other neurodegenerative disorders.[15] Elevated levels of PDE9A mRNA have been observed in the hippocampus of aged humans with dementia.[16] PDE9 inhibitors have shown potential in improving memory and learning in animal models of Alzheimer's disease.[15]
Cardiovascular Diseases: PDE9A is expressed in the heart and its inhibition has been shown to have cardioprotective effects in models of heart failure.[10]
Quantitative Data: PDE9 Inhibition
| Compound | IC50 (nM) for PDE9A | Disease Model Application | Reference |
| BAY 73-6691 | 55 | Alzheimer's Disease | [17] |
| DB987 | 5.35 | Neuroprotection (in vitro) | [18][19] |
| Cannabidiol (CBD) | 110 | Neuroprotection (in vitro) | [18] |
Signaling Pathways Involving PDE9
PDE9's primary role is the hydrolysis of cGMP, thereby regulating cGMP-dependent signaling pathways.
-
cGMP Signaling: By degrading cGMP, PDE9 terminates the downstream effects of cGMP, which include activation of protein kinase G (PKG), opening of cGMP-gated ion channels, and regulation of other phosphodiesterases.
Experimental Protocols
PDE9 Activity Assay (Fluorescence Polarization)
This protocol is based on commercially available kits.[20][21]
Materials:
-
Purified recombinant PDE9A enzyme
-
PDE assay buffer
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Binding agent
-
96-well black microtiter plate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in PDE assay buffer.
-
Add inhibitor or vehicle to the wells of the 96-well plate.
-
Add diluted PDE9A enzyme to the wells.
-
Initiate the reaction by adding the FAM-cGMP substrate.
-
Incubate at room temperature for 1 hour.
-
Add the binding agent to each well.
-
Incubate for 30 minutes with slow shaking.
-
Measure the fluorescence polarization. A decrease in polarization indicates inhibition of PDE9A activity.
PDE9 Inhibition Assay in a Cellular Context
This protocol utilizes a cGMP reporter cell line.[22]
Materials:
-
Stable cell line co-expressing PDE9, soluble guanylate cyclase (sGC), a cGMP-gated cation channel (e.g., CNGA2), and aequorin (a photoprotein).
-
sGC activator (e.g., BAY 58-2667)
-
Test inhibitor
-
Luminometer
Procedure:
-
Plate the reporter cells in a 96-well plate.
-
Add the test inhibitor at various concentrations.
-
Stimulate the cells with a submaximal concentration of the sGC activator.
-
Measure the aequorin luminescence, which is proportional to the intracellular cGMP concentration.
-
An increase in luminescence in the presence of the inhibitor indicates PDE9 inhibition.
Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)
Introduction: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a central role in cholesterol metabolism by promoting the degradation of the low-density lipoprotein receptor (LDLR).[23] Inhibition of PCSK9 is a well-established therapeutic strategy for lowering LDL cholesterol and reducing the risk of cardiovascular disease.[24]
PCSK9 in Disease Models
Cardiovascular Diseases: Elevated levels of PCSK9 are associated with hypercholesterolemia and an increased risk of atherosclerotic cardiovascular disease.[25] PCSK9 inhibitors, such as monoclonal antibodies, have been shown to significantly reduce LDL cholesterol levels and cardiovascular events in clinical trials.[6] PCSK9 is also implicated in vascular inflammation and atherosclerotic plaque progression.[7][26]
Metabolic Diseases: PCSK9 levels are often elevated in patients with metabolic syndrome and are correlated with insulin resistance.[27]
Quantitative Data: PCSK9 Levels in Cardiovascular Disease
| Patient Group | Mean Plasma PCSK9 (ng/mL) | Significance | Reference |
| Stable CAD patients with events | 264.26 | p < 0.05 vs. without events | [13] |
| Stable CAD patients without events | 232.99 | [13] |
Note: Values can vary significantly between studies and assays.
Signaling Pathways Involving PCSK9
The primary and most well-characterized function of PCSK9 is the regulation of LDLR degradation.
-
LDLR Degradation Pathway: Secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. The PCSK9-LDLR complex is then internalized, and instead of the LDLR recycling back to the cell surface, the complex is targeted to the lysosome for degradation. This leads to a reduction in the number of LDLRs, decreased LDL cholesterol clearance from the circulation, and consequently, higher plasma LDL cholesterol levels.
Experimental Protocols
PCSK9 ELISA
This protocol is a general guideline for commercially available sandwich ELISA kits.[8][23][25][28]
Materials:
-
Microplate pre-coated with an anti-PCSK9 capture antibody
-
PCSK9 standards
-
Serum, plasma, or cell culture supernatant samples
-
Biotin-conjugated anti-PCSK9 detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the PCSK9 standard.
-
Add 100 µL of standard, control, or diluted sample to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Aspirate and wash the wells four times with wash buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Aspirate and wash the wells four times.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 20 minutes at room temperature in the dark.
-
Aspirate and wash the wells four times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 10-20 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm within 30 minutes.
-
Construct a standard curve and determine the PCSK9 concentration in the samples.
PCSK9-LDLR Binding Assay
This protocol describes a common in vitro binding assay format.[29][30][31][32][33]
Materials:
-
Purified recombinant LDLR ectodomain
-
Purified recombinant PCSK9 (e.g., biotinylated or His-tagged)
-
96-well high-binding microplate
-
Blocking buffer
-
Assay buffer
-
Detection reagent (e.g., streptavidin-HRP for biotinylated PCSK9 or anti-His-HRP for His-tagged PCSK9)
-
Chemiluminescent or colorimetric substrate
-
Microplate reader
Procedure:
-
Coat the 96-well plate with the LDLR ectodomain overnight at 4°C.
-
Wash the plate and block with blocking buffer for 1 hour at room temperature.
-
Add the test inhibitor or vehicle to the wells.
-
Add a fixed concentration of PCSK9 to the wells.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
Wash the plate to remove unbound PCSK9.
-
Add the appropriate detection reagent (e.g., streptavidin-HRP).
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the substrate and measure the signal. A decrease in signal indicates inhibition of the PCSK9-LDLR interaction.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Contribution of upregulated dipeptidyl peptidase 9 (DPP9) in promoting tumoregenicity, metastasis and the prediction of poor prognosis in non‐small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. mdpi.com [mdpi.com]
- 6. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PCSK9 Functions in Atherosclerosis Are Not Limited to Plasmatic LDL-Cholesterol Regulation [frontiersin.org]
- 8. eaglebio.com [eaglebio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. westbioscience.com [westbioscience.com]
- 11. DPP9 Activity Assay Kit (PTAK-025) - Creative Biogene [creative-biogene.com]
- 12. DPP9 Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 13. medrxiv.org [medrxiv.org]
- 14. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of highly expressed PCSK9 in atherosclerotic plaques and ox-LDL-induced endothelial cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of new phosphodiesterase 9A (PDE9A) isoforms and how their expression and subcellular compartmentalization in brain changes across the lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Perspective on Natural and Nature-Inspired Small Molecules Targeting Phosphodiesterase 9 (PDE9): Chances and Challenges against Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. progeninc.co.kr [progeninc.co.kr]
- 21. PDE9A Assay Kit - Creative BioMart [creativebiomart.net]
- 22. researchgate.net [researchgate.net]
- 23. Human PCSK9 ELISA Kit | ACROBiosystems [acrobiosystems.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. rndsystems.com [rndsystems.com]
- 26. Local Effects of Human PCSK9 on the Atherosclerotic Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. clausiuspress.com [clausiuspress.com]
- 28. Mouse Proprotein Convertase 9/PCSK9 ELISA Kit (EEL100) - Invitrogen [thermofisher.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. bpsbioscience.com [bpsbioscience.com]
- 32. researchgate.net [researchgate.net]
- 33. westbioscience.com [westbioscience.com]
Application Notes and Protocols for Pathway Analysis
Topic: PID-9 as a Tool for Pathway Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The term "this compound" is ambiguous and can refer to two distinct biological entities: the Pathway Interaction Database (PID) , a bioinformatics resource, or Dipeptidyl Peptidase 9 (DPP9) , a serine protease. The "9" in "this compound" is likely a typographical error when referring to the database. However, to provide a comprehensive resource, this document addresses both possibilities.
-
Part 1: The Pathway Interaction Database (PID) focuses on the application of this database as a tool for analyzing large-scale datasets to identify relevant biological pathways.
-
Part 2: Dipeptidyl Peptidase 9 (DPP9) details the role of this protein within specific signaling pathways and provides protocols to investigate its function, treating it as a molecular component to be analyzed rather than a direct analysis tool.
Part 1: The Pathway Interaction Database (PID) as a Tool for Pathway Analysis
Application Note
The Pathway Interaction Database (PID) is a freely available, curated collection of human molecular signaling and regulatory pathways.[1][2][3] Developed through a collaboration between the U.S. National Cancer Institute (NCI) and Nature Publishing Group, PID serves as a valuable research tool for understanding the molecular interactions that govern cellular processes.[1][4] Although active curation of the database ceased in September 2012, the complete dataset has been preserved and is accessible through the Network Data Exchange (NDEx).[4]
PID was designed to represent biological processes as networks of molecular interactions, including biochemical reactions and gene regulatory events.[5][6] A key feature of PID is its ability to analyze user-submitted lists of molecules, such as genes or proteins from high-throughput experiments (e.g., microarrays), to identify enriched pathways.[2][7] This functionality allows researchers to move from a list of differentially expressed genes to a functional understanding of the biological systems being perturbed.
The database integrates information from multiple sources, including the NCI-Nature curated pathways, Reactome, and BioCarta.[2] Data within PID can be downloaded in standard formats like Biological Pathways Exchange (BioPAX) and XML, facilitating integration with other analysis tools.[3][8]
Key Features of the Pathway Interaction Database:
| Feature | Description |
| Data Source | A curated collection of human signaling and regulatory pathways from NCI/Nature, Reactome, and BioCarta.[2] |
| Data Types | Molecular interactions, signaling events, and key cellular processes. |
| Analysis Tools | Batch query tool to upload molecule lists and identify statistically over-represented pathways.[2][9] |
| Visualization | Generation of network maps for predefined pathways or custom networks based on user queries.[4][9] |
| Data Accessibility | Archived and available for download from the Network Data Exchange (NDEx) in formats like BioPAX and XML.[4] |
Protocol: Pathway Enrichment Analysis Using a Gene List
This protocol describes a conceptual workflow for using a PID-derived dataset (obtained from NDEx) to perform pathway enrichment analysis on a list of genes from a differential expression experiment.
Objective: To identify biological pathways that are significantly over-represented in a given list of genes.
Materials:
-
A list of gene identifiers (e.g., HUGO Gene Symbols) from an experimental dataset.
-
A pathway analysis tool that supports the import of pathway definitions in GMT, BioPAX, or similar formats (e.g., GSEA, Cytoscape with EnrichmentMap).
-
PID pathway data files downloaded from NDEx.
Experimental Workflow Diagram:
Caption: Workflow for pathway enrichment analysis using PID data.
Procedure:
-
Obtain Gene List: Generate a list of differentially expressed genes from your experimental data (e.g., RNA-seq, microarray). Format this list as a simple text file with one gene symbol per line.
-
Download PID Pathway Data: Navigate to the Network Data Exchange (NDEx) website and search for the Pathway Interaction Database collection. Download the pathway sets, preferably in a format compatible with your analysis tool, such as GMT (Gene Matrix Transposed).
-
Import Data: Launch your chosen pathway analysis software. Import the PID pathway file into the tool's pathway database. Then, import your list of differentially expressed genes.
-
Perform Over-Representation Analysis: Use the analysis tool to test for the over-representation of your genes in the loaded PID pathways. The underlying statistical method is typically a hypergeometric test or a Fisher's exact test, which calculates the probability that the observed overlap between your gene list and a pathway is due to chance.[2]
-
Identify Enriched Pathways: Review the analysis results. Pathways with a statistically significant p-value (and/or a corrected p-value like FDR) below a defined threshold (e.g., 0.05) are considered significantly enriched.
-
Visualize and Interpret Results: Visualize the enriched pathways as networks to understand the connections between the genes in your list. This helps in forming hypotheses about the biological impact of the observed gene expression changes.
Part 2: Dipeptidyl Peptidase 9 (DPP9) in Pathway Analysis
Application Note
Dipeptidyl Peptidase 9 (DPP9) is an intracellular serine protease that plays a crucial role in various cellular processes, including immune regulation, cell proliferation, and apoptosis.[10][11] Unlike the PID database, DPP9 is not a tool for pathway analysis but rather a key molecular component within signaling pathways. Understanding its function is critical for research in oncology and immunology.
DPP9 has been shown to be a negative regulator of the PI3K/Akt signaling pathway, a central cascade for cell survival and proliferation.[1][12] This regulation is growth factor-dependent, with a pronounced effect on Epidermal Growth Factor (EGF) signaling.[1] Mechanistically, DPP9 associates with H-Ras, a key upstream activator of the PI3K/Akt pathway.[1] Overexpression of DPP9 in cancer cell lines has been demonstrated to inhibit Akt activation, leading to decreased cell proliferation and increased apoptosis.[1][11]
Furthermore, DPP9 is a component of the N-end rule pathway, which targets proteins for degradation.[13] One of its known substrates is the tyrosine kinase Syk, a central mediator in B-cell receptor signaling.[13][14] By cleaving Syk, DPP9 marks it for ubiquitination and subsequent degradation, thereby acting as a negative regulator of Syk signaling.[13][15]
Summary of DPP9's Role in Signaling:
| Pathway | Interacting Partners | Effect of DPP9 | Downstream Consequence |
| EGF/PI3K/Akt Signaling | H-Ras | Inhibition of Akt phosphorylation | Decreased cell survival and proliferation[1][11] |
| N-end Rule Pathway | Syk, Filamin A | Cleavage of Syk N-terminus | Attenuation of B-cell receptor signaling[13][14] |
| Inflammasome Regulation | NLRP1, CARD8 | Inhibition of inflammasome activation | Modulation of inflammatory responses[16] |
Signaling Pathway Diagram: DPP9 in EGF Signaling
Caption: DPP9 negatively regulates the EGF-mediated PI3K/Akt pathway.
Protocol: Analysis of DPP9-Mediated Inhibition of Akt Phosphorylation
This protocol provides a method for determining the effect of DPP9 overexpression on EGF-induced Akt phosphorylation in a mammalian cell line (e.g., HepG2).
Objective: To quantify the change in phosphorylated Akt (p-Akt) levels in response to EGF stimulation in cells overexpressing DPP9 compared to control cells.
Materials:
-
HepG2 human hepatoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
DPP9 expression vector (DPP9-cDNA cloned into a mammalian expression vector)
-
Empty vector control
-
Transfection reagent (e.g., Lipofectamine)
-
Recombinant human EGF
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-p-Akt (Ser473), anti-total-Akt, anti-DPP9, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Experimental Workflow Diagram:
References
- 1. A novel role of dipeptidyl peptidase 9 in epidermal growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PID: the Pathway Interaction Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NCI-Nature Pathway Interaction Database - Wikipedia [en.wikipedia.org]
- 5. Pathway enrichment analysis and visualization of omics data using g:Profiler, GSEA, Cytoscape and EnrichmentMap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathway Commons: A Resource for Biological Pathway Analysis [pathwaycommons.org]
- 7. PID: the Pathway Interaction Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NCI/Nature Pathway Interaction Database | HSLS [hsls.pitt.edu]
- 10. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 11. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DPP9: Comprehensive In Silico Analyses of Loss of Function Gene Variants and Associated Gene Expression Signatures in Human Hepatocellular Carcinoma | MDPI [mdpi.com]
- 13. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk | eLife [elifesciences.org]
- 14. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DPP9 is a novel component of the N-end rule pathway targeting the Tyrosine Kinase Syk | eLife [elifesciences.org]
- 16. DPP9 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing PID-9 Treatment Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with PID-9, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of Kinase Alpha, a critical serine/threonine kinase in the Growth Factor Signaling Pathway. By binding to the ATP-binding pocket of Kinase Alpha, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting cell proliferation and survival in targeted cancer cell lines.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is cell-line dependent.[1] It is highly recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. A common starting range for in vitro experiments is 0.1 to 10 µM.
Q3: How can I be sure that the observed effects are due to the inhibition of Kinase Alpha and not off-target effects?
Several experimental approaches can help verify the specificity of this compound's effects:
-
Kinome Profiling: Screen this compound against a broad panel of kinases to assess its selectivity.[2]
-
Rescue Experiments: Transfect cells with a drug-resistant mutant of Kinase Alpha. This should rescue the on-target effects of this compound but not any off-target effects.[2]
-
Western Blotting: Analyze the phosphorylation status of known downstream targets of Kinase Alpha.[2] Concurrently, examine key proteins in related pathways that are not expected to be affected.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder. For stock solutions, dissolve this compound in DMSO to a concentration of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent toxicity.[1]
Troubleshooting Guide
Issue 1: High Levels of Cytotoxicity Observed at Effective Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds but the same target.[3] | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists, it may be an on-target effect. |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction strategies.[3] | Reduced cytotoxicity while maintaining efficacy. |
| Compound solubility issues | 1. Check the solubility of this compound in your cell culture media. 2. Use a vehicle control (DMSO) to ensure the solvent is not causing toxicity.[3] | Prevention of compound precipitation and non-specific effects.[3] |
Issue 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[3] | A clearer understanding of the cellular response and more consistent results.[3] |
| Inhibitor instability | 1. Check the stability of this compound under your experimental conditions (e.g., in media at 37°C). | Ensures that the observed effects are due to the inhibitor and not its degradation products.[3] |
| Cell line-specific effects | 1. Test this compound in multiple cell lines to see if the unexpected effects are consistent. | Helps to distinguish between general off-target effects and those specific to a particular cellular context.[3] |
| High cell confluence | Ensure cells are in the logarithmic growth phase and not overly confluent.[1] | Improved inhibitor efficacy. |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common concentration range to test is 0.01, 0.1, 1, 10, 25, and 50 µM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours). The optimal time should be determined based on the cell line's doubling time and the experimental goals.
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results on a semi-logarithmic graph with concentration on the x-axis (log scale) and percent viability on the y-axis to determine the IC50 value.
Protocol 2: Western Blot Analysis of Kinase Alpha Pathway Inhibition
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., the IC50 value determined from the dose-response curve) for a specific time period (e.g., 1, 6, 12, 24 hours).[1] Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream target of Kinase Alpha.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the downstream target and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative change in phosphorylation of the downstream target upon this compound treatment.
Visualizations
Caption: this compound inhibits the Growth Factor Signaling Pathway.
References
Technical Support Center: Overcoming PID-9 Off-Target Effects
Disclaimer: The following information is provided for a hypothetical molecule, "PID-9" (Protein Inhibitor Drug-9), based on general principles of targeted therapies and off-target effect mitigation. The experimental protocols and pathways are illustrative and should be adapted based on the specific characteristics of the molecule .
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of this compound and why are they a concern?
A1: Off-target effects refer to the unintended interactions of the this compound inhibitor with proteins other than its intended target. These interactions can lead to unexpected biological responses, toxicity, or reduced therapeutic efficacy. Minimizing off-target effects is crucial for the development of a safe and effective therapeutic agent.
Q2: How can I predict potential off-target effects of my this compound inhibitor?
A2: Several computational and experimental approaches can be used to predict off-target effects. In silico methods, such as sequence and structural homology searches against protein databases, can identify proteins with similar binding pockets to this compound. Experimental methods like kinome scanning or proteome-wide thermal shift assays can empirically identify unintended binding partners in a cellular context.
Q3: What are the common strategies to reduce this compound off-target effects?
A3: Strategies to mitigate off-target effects include:
-
Rational Drug Design: Modifying the chemical structure of the this compound inhibitor to improve its selectivity for the intended target.
-
Affinity Optimization: Increasing the binding affinity of the inhibitor for this compound, which can reduce the likelihood of binding to lower-affinity off-targets.
-
Dose Optimization: Using the lowest effective dose to minimize the engagement of off-target proteins.
-
Targeted Delivery: Developing delivery systems that concentrate the this compound inhibitor at the site of action, reducing systemic exposure and potential off-target interactions.
Q4: How can I experimentally validate the on-target and off-target effects of this compound?
A4: A combination of in vitro and in vivo assays is recommended. For on-target validation, you can use biochemical assays to measure the inhibition of this compound activity and cellular assays to confirm the downstream effects in a relevant signaling pathway. For off-target validation, techniques like Western blotting for known off-targets, phenotypic assays in relevant cell lines, and in vivo toxicity studies in animal models are essential.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in cell-based assays at expected therapeutic concentrations.
-
Possible Cause: This could be due to potent off-target effects of the this compound inhibitor.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 for cytotoxicity and compare it to the IC50 for on-target inhibition. A small therapeutic window suggests potential off-target toxicity.
-
Conduct a kinome scan or other global off-target profiling: Identify potential off-target kinases or proteins that could be mediating the cytotoxic effects.
-
Test in a panel of cell lines: Use cell lines with varying expression levels of the on-target (this compound) and potential off-targets to correlate cytotoxicity with protein expression.
-
Synthesize and test analogs: If a specific off-target is identified, design and test analogs of your this compound inhibitor with modifications aimed at reducing binding to the off-target.
-
Issue 2: Inconsistent results between in vitro and in vivo experiments.
-
Possible Cause: Differences in metabolism, bioavailability, or the biological context between the simplified in vitro system and the complex in vivo environment.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) analysis: Determine the concentration of the this compound inhibitor in the plasma and target tissue in your animal model to ensure adequate exposure.
-
Metabolite identification: Investigate if the this compound inhibitor is being metabolized into active or inactive compounds in vivo.
-
Evaluate the animal model: Ensure the signaling pathway and the role of this compound are conserved between the species used for in vivo studies and humans.
-
Formulation optimization: Assess if the formulation of the this compound inhibitor is optimal for in vivo delivery and solubility.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for two this compound inhibitors, this compound-A (less specific) and this compound-B (more specific), to illustrate the importance of off-target profiling.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | On-Target IC50 (this compound) (nM) | Off-Target 1 (Kinase X) IC50 (nM) | Off-Target 2 (Kinase Y) IC50 (nM) | Selectivity Ratio (Off-Target 1 / On-Target) |
| This compound-A | 10 | 50 | 200 | 5 |
| This compound-B | 15 | 1500 | >10,000 | 100 |
Table 2: Cellular Activity and Cytotoxicity
| Inhibitor | On-Target Cellular EC50 (nM) | Cytotoxicity CC50 (in non-target cells) (nM) | Therapeutic Index (CC50 / EC50) |
| This compound-A | 50 | 500 | 10 |
| This compound-B | 75 | 5000 | 66.7 |
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Targets
Objective: To identify the kinase targets and off-targets of a this compound inhibitor across a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound inhibitor in DMSO. Serially dilute the compound to the desired concentrations for the assay.
-
Kinase Panel: Utilize a commercially available kinase panel (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™). These services typically provide a panel of several hundred purified human kinases.
-
Binding Assay: The assay principle is often based on the ability of the test compound to compete with a known ligand for the kinase's active site. The amount of kinase bound to the ligand-functionalized solid support is measured.
-
Data Analysis: The results are typically reported as the percentage of kinase remaining bound to the solid support at a given inhibitor concentration. A lower percentage indicates stronger binding of the inhibitor to the kinase. Calculate the Kd or IC50 for the high-affinity interactions to quantify the binding affinity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of the this compound inhibitor with its on-target (this compound) and potential off-targets in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture cells that endogenously express this compound and potential off-targets. Treat the cells with the this compound inhibitor or a vehicle control for a specified time.
-
Heating Profile: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures for a set duration (e.g., 3 minutes).
-
Protein Extraction: After heating, centrifuge the samples to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.
-
Protein Analysis: Analyze the amount of soluble this compound and potential off-target proteins at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Technical Support Center: Improving the Bioavailability of PID-9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of the investigational compound PID-9.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: this compound exhibits poor aqueous solubility in initial assessments.
-
Question: My initial solubility tests show that this compound has very low solubility in aqueous media (<0.1 µg/mL). What are my next steps?
-
Answer: Low aqueous solubility is a common reason for poor oral bioavailability.[1][2][3] A systematic approach is recommended to address this. First, thoroughly characterize the physicochemical properties of this compound. This data is crucial for selecting an appropriate formulation strategy.[4] Next, classify this compound according to the Biopharmaceutical Classification System (BCS). Given its low solubility, it is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[4] This classification will guide your formulation development efforts.[4]
Issue 2: this compound shows promising in vitro dissolution but poor in vivo correlation.
-
Question: I have developed a formulation of this compound that shows enhanced dissolution in vitro, but the in vivo pharmacokinetic (PK) data in animal models still indicates low bioavailability. What could be the reason for this discrepancy?
-
Answer: A discrepancy between in vitro dissolution and in vivo bioavailability can arise from several factors.[5] One possibility is that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the gastrointestinal tract.[4] These transporters actively pump the drug back into the intestinal lumen, reducing its net absorption.[4] Another possibility is that this compound undergoes significant first-pass metabolism in the gut wall or liver.[1][4] After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation, where it can be extensively metabolized.[1][4]
Issue 3: High variability is observed in the in vivo pharmacokinetic data for this compound.
-
Question: My in vivo studies with this compound are showing high inter-subject variability in plasma concentrations. What are the potential causes?
-
Answer: High variability in bioavailability can be due to several factors related to the drug's properties and physiological differences among subjects.[3] For a poorly soluble drug like this compound, differences in gastric pH and gastrointestinal motility can significantly impact its dissolution and absorption.[1] Food effects can also play a major role; the presence of food can alter gastric pH and transit time, and fatty foods can sometimes enhance the absorption of poorly soluble drugs. Additionally, interactions with gut microbiota, which can metabolize some drugs, can contribute to variability in exposure.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for improving the bioavailability of a poorly soluble compound like this compound?
A1: For poorly soluble drugs, the primary goal is to enhance the dissolution rate and/or solubility.[2][6] Common formulation strategies include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a faster dissolution rate.[7][8][9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can create an amorphous form of the drug, which typically has higher solubility and dissolution rates than the crystalline form.[8][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[6][8]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[7][10]
Q2: How do I determine if this compound is a substrate for efflux transporters?
A2: The Caco-2 permeability assay is a widely used in vitro model to assess a compound's potential for intestinal absorption and to identify if it is a substrate for efflux transporters.[11][12] This is done by performing a bidirectional assay, measuring the transport of the compound from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side of the Caco-2 cell monolayer.[13] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indication that the compound is subject to active efflux.[13]
Q3: What are the key parameters to evaluate in an in vivo pharmacokinetic study for this compound?
A3: The primary goal of an initial in vivo PK study is to determine the oral bioavailability (F) of this compound.[14] This requires administering the drug both intravenously (IV) and orally (PO) to determine key parameters.[14] After a single IV dose, you can determine the clearance (CL) and volume of distribution (Vss).[14] Following an oral dose, you can determine the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).[14] The absolute oral bioavailability (F%) is then calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Data Presentation
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | 450 g/mol | Moderate size, may not be a major barrier to passive diffusion. |
| Aqueous Solubility | < 0.1 µg/mL | Very low, likely to be the rate-limiting step for absorption. |
| LogP | 4.2 | High lipophilicity, suggests good permeability but poor solubility. |
| pKa | 8.5 (basic) | Ionization will vary in the GI tract, potentially affecting solubility. |
Table 2: Comparison of this compound Formulation Strategies (Hypothetical Data)
| Formulation | In Vitro Dissolution (at 60 min) | In Vivo Bioavailability (F%) | Key Observation |
| Unformulated this compound | 5% | < 2% | Baseline, very poor dissolution and bioavailability. |
| Micronized this compound | 35% | 8% | Improved dissolution and bioavailability, but still low. |
| Solid Dispersion (1:5 drug:polymer) | 85% | 25% | Significant improvement in both dissolution and bioavailability. |
| SEDDS Formulation | 95% (in lipidic media) | 45% | Highest bioavailability, suggesting solubility is the key barrier. |
Experimental Protocols
1. In Vitro Dissolution Testing for this compound Formulations
-
Objective: To assess the rate and extent of drug release from different formulations of this compound in a simulated intestinal fluid.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).[15]
-
Dissolution Medium: 900 mL of simulated intestinal fluid (SIF), pH 6.8, maintained at 37 ± 0.5°C.[16]
-
Procedure:
-
Place a single dose of the this compound formulation into each dissolution vessel.
-
Begin stirring at a constant speed (e.g., 75 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a sample of the dissolution medium.[17]
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.[18]
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
2. Caco-2 Permeability Assay for this compound
-
Objective: To evaluate the intestinal permeability of this compound and assess its potential as a substrate for efflux transporters.[11][19]
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.[12]
-
Procedure:
-
Confirm the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).[12][20]
-
For apical-to-basolateral (A-B) permeability, add this compound (in transport buffer) to the apical side and fresh transport buffer to the basolateral side.[20]
-
For basolateral-to-apical (B-A) permeability, add this compound to the basolateral side and fresh buffer to the apical side.[20]
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of this compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
3. In Vivo Pharmacokinetic Study of this compound in Rats
-
Objective: To determine the absolute oral bioavailability of a this compound formulation.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Divide the rats into two groups: intravenous (IV) administration and oral gavage (PO) administration.
-
For the IV group, administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
For the PO group, administer a single dose of the this compound formulation (e.g., 10 mg/kg) by oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from each rat.
-
Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, etc.) using appropriate software.
-
Calculate the absolute oral bioavailability (F%).
-
Mandatory Visualizations
Caption: Factors affecting the oral bioavailability of this compound.
Caption: Workflow for improving this compound bioavailability.
References
- 1. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. enamine.net [enamine.net]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fip.org [fip.org]
- 17. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Optimizing PID-9 Dose-Response Curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dose-response curve optimization of PID-9, a novel inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of PCSK9. PCSK9 is a protein that plays a critical role in regulating the levels of Low-Density Lipoprotein (LDL) cholesterol in the bloodstream.[1][2][3] It binds to the LDL receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR in lysosomes.[3][4] By inhibiting the interaction between PCSK9 and the LDLR, this compound prevents LDLR degradation, thereby increasing the number of LDLRs available on the cell surface to clear LDL cholesterol from the circulation.[3][4]
Q2: Which assays are suitable for generating a this compound dose-response curve?
A2: Several assays can be employed to determine the potency of this compound. The choice of assay will depend on the specific research question and available resources. Common methods include:
-
Biochemical Assays: These assays, such as ELISAs, directly measure the inhibition of the PCSK9-LDLR interaction in a purified system.[5]
-
Cell-Based Assays: These assays measure the downstream effects of this compound in a cellular context. Examples include:
-
LDLR Expression Assays: Using techniques like flow cytometry or Western blotting to quantify the increase in cell-surface LDLR levels in response to this compound treatment.[6]
-
LDL Uptake Assays: Measuring the uptake of fluorescently labeled LDL by hepatocytes, which should increase with this compound treatment.[6]
-
Bioluminescent Reporter Assays: Utilizing protein complementation technology to monitor the PCSK9-LDLR interaction in real-time in living cells.[7][8]
-
Q3: What are the key parameters of a dose-response curve?
A3: A typical dose-response curve is a sigmoidal-shaped curve from which several key parameters can be derived using non-linear regression analysis, often with a four-parameter logistic (4PL) model.[9]
| Parameter | Description |
| Top Plateau | The maximum possible response. |
| Bottom Plateau | The minimum possible response. |
| IC50/EC50 | The concentration of an inhibitor (IC50) or agonist (EC50) that elicits a 50% response between the top and bottom plateaus. It is a measure of the compound's potency.[9] |
| Hill Slope | Describes the steepness of the curve. A Hill slope of 1 indicates a standard dose-response, while values greater than 1 suggest cooperativity or other complex behaviors.[9][10] |
Experimental Protocols
Protocol 1: PCSK9-LDLR Interaction ELISA
This protocol outlines a biochemical assay to determine the IC50 of this compound.
Materials:
-
Recombinant human PCSK9
-
Recombinant human LDLR-extracellular domain
-
This compound compound
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Detection antibody (e.g., anti-PCSK9 antibody conjugated to HRP)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
96-well microplate
Procedure:
-
Coat the microplate wells with recombinant human LDLR-extracellular domain overnight at 4°C.
-
Wash the wells with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Prepare a serial dilution of this compound.
-
Add a fixed concentration of recombinant human PCSK9 pre-incubated with the different concentrations of this compound to the wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells.
-
Add the HRP-conjugated anti-PCSK9 antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Cell-Based LDLR Expression Assay
This protocol describes a cell-based assay to measure the effect of this compound on LDLR protein levels.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium
-
This compound compound
-
Primary antibody against LDLR
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Seed HepG2 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Incubate the cells with the primary anti-LDLR antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of cell-surface LDLR.
-
Plot the mean fluorescence intensity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No dose-response curve observed | - Compound inactivity or degradation.- Incorrect assay setup. | - Verify the identity and purity of this compound.- Check the solubility of the compound in the assay buffer.- Confirm the activity of the recombinant proteins or the health of the cells.- Review the assay protocol for any errors.[11] |
| Steep dose-response curve (High Hill Slope) | - Stoichiometric inhibition (inhibitor concentration is close to or exceeds the target concentration).- Compound aggregation.- Positive cooperativity. | - If possible, decrease the concentration of PCSK9 in the assay.- Include a detergent (e.g., Tween-20) in the assay buffer to minimize aggregation.- Investigate the possibility of cooperative binding.[10] |
| Incomplete curve (no top or bottom plateau) | - The concentration range of this compound is not wide enough. | - Extend the range of this compound concentrations tested, both higher and lower. |
| High variability between replicates | - Pipetting errors.- Inconsistent cell seeding.- Edge effects in the microplate. | - Use calibrated pipettes and proper pipetting techniques.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the microplate or fill them with buffer. |
| Low signal-to-noise ratio | - Suboptimal antibody concentrations.- Insufficient incubation times.- High background signal. | - Titrate the primary and secondary antibodies to find the optimal concentrations.- Optimize incubation times for each step.- Increase the number of washing steps. |
Visualizations
Signaling Pathway of PCSK9 and its Inhibition by this compound
Caption: PCSK9 binds to the LDL receptor, leading to its degradation. This compound inhibits this interaction.
Experimental Workflow for this compound Dose-Response Curve Generation
Caption: Workflow for determining the potency of this compound from preparation to data analysis.
Troubleshooting Logic for Dose-Response Experiments
Caption: A decision tree to guide troubleshooting of common dose-response curve issues.
References
- 1. researchgate.net [researchgate.net]
- 2. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining In Vivo Delivery of PID-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo delivery of PID-9, a novel therapeutic protein/gene-editing enzyme.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and solutions.
Issue 1: Low this compound Expression or Activity at the Target Site
| Potential Cause | Troubleshooting Steps |
| Inefficient Delivery Vehicle | - Optimize Formulation: For Lipid Nanoparticles (LNPs), adjust the lipid composition, lipid-to-payload ratio, and particle size. For viral vectors, consider trying different serotypes (e.g., AAVs) or pseudotyping lentiviruses to enhance tropism for the target tissue.[1][2][3][4] - Increase Dose: Titrate the dose of the delivery vehicle, monitoring for toxicity. |
| Degradation of this compound | - Improve Stability: For protein-based this compound, consider PEGylation to increase its half-life and reduce immunogenicity.[5] For nucleic acid-based this compound (e.g., mRNA), ensure the use of protective sequences (e.g., 5' cap, poly-A tail) and optimize the LNP formulation for stability.[6] - Assess Formulation Integrity: Characterize the encapsulation efficiency and stability of your this compound formulation before in vivo administration. |
| Immunogenicity | - Evaluate Immune Response: Measure antibody and T-cell responses against the delivery vehicle and this compound.[3][7] - Modify Delivery Vehicle: For viral vectors, consider using "humanized" capsids or immunosuppressive regimens. For LNPs, optimizing the lipid composition can reduce inflammatory responses.[6] |
| Poor Biodistribution | - Targeting Ligands: Functionalize the surface of your delivery vehicle with ligands (e.g., antibodies, peptides) that bind to receptors on your target cells. - Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, local injection) significantly impacts biodistribution.[8] Experiment with different routes to find the most effective one for your target organ. |
Issue 2: Observed Toxicity or Adverse Events in Animal Models
| Potential Cause | Troubleshooting Steps |
| Delivery Vehicle Toxicity | - Reduce Dose: Lower the dose of the delivery vehicle while trying to maintain therapeutic efficacy. - Purify the Vector: Ensure high purity of your viral vector or LNP preparation to remove contaminants that may cause toxicity. - Alternative Vehicle: If toxicity persists, consider switching to a different delivery system with a better safety profile (e.g., from a viral to a non-viral vector).[9][10] |
| This compound-Related Toxicity | - Dose-Response Study: Conduct a thorough dose-response study to determine the maximum tolerated dose (MTD). - Off-Target Effects: If this compound is a gene-editing enzyme, perform comprehensive off-target analysis to ensure specificity.[11] |
| Immune Response | - Immunosuppression: Co-administer immunosuppressive drugs, but be aware of potential confounding effects on your experiment. - "Stealth" Nanoparticles: For LNPs, incorporate PEGylated lipids to reduce clearance by the immune system.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound in vivo?
A1: The primary challenges for delivering therapeutic proteins and gene-editing enzymes like this compound in vivo include their large size, potential for degradation, immunogenicity, and difficulty in crossing biological barriers to reach the target tissue and cells.[5][7][12] Overcoming these hurdles often requires sophisticated delivery vehicles such as lipid nanoparticles or viral vectors.
Q2: Which is a better delivery vehicle for this compound: Lipid Nanoparticles (LNPs) or Viral Vectors?
A2: The choice between LNPs and viral vectors depends on the specific application.
-
LNPs are non-viral, have low immunogenicity, are easier to manufacture, and can carry various payloads (mRNA, protein).[1][13] They are particularly well-suited for transient expression.
-
Viral vectors , such as Adeno-Associated Viruses (AAVs) and Lentiviruses (LVs), offer high transduction efficiency and the potential for long-term gene expression.[3][4][9] However, they can be immunogenic and have limitations on the size of the genetic payload they can carry.[3]
Q3: How can I improve the targeting of this compound to a specific organ?
A3: To improve organ-specific targeting, you can employ several strategies:
-
Active Targeting: Modify the surface of your delivery vehicle with ligands that bind to receptors specifically expressed on your target cells.
-
Passive Targeting (for tumors): Utilize the Enhanced Permeability and Retention (EPR) effect, where nanoparticles accumulate in tumor tissue due to leaky vasculature.
-
Local Administration: Directly inject the this compound formulation into or near the target organ.[14]
-
Choice of Viral Serotype: Different AAV serotypes have natural tropisms for different tissues (e.g., AAV9 for the central nervous system and heart).[4][15]
Q4: What are the critical quality control parameters to check for my this compound formulation before in vivo use?
A4: Key quality control parameters include:
-
Particle Size and Polydispersity: For nanoparticles, size affects biodistribution and cellular uptake.[8][16] A low polydispersity index (PDI) indicates a homogenous particle population.[17]
-
Encapsulation/Loading Efficiency: Determine the percentage of this compound successfully loaded into the delivery vehicle.
-
Purity: Ensure the formulation is free from contaminants such as endotoxins or residual solvents.
-
Stability: Assess the stability of the formulation under storage and physiological conditions.
Data Presentation
Table 1: Comparison of Common In Vivo Delivery Vectors for this compound
| Parameter | Lipid Nanoparticles (LNPs) | Adeno-Associated Virus (AAV) | Lentivirus (LV) |
| Payload Type | Protein, mRNA, DNA | DNA | DNA |
| Payload Capacity | Variable (depends on formulation) | ~4.7 kb | ~8-10 kb |
| Transgene Expression | Transient | Long-term (mostly episomal) | Long-term (integrating) |
| Immunogenicity | Low to moderate | Moderate to high (can elicit neutralizing antibodies) | Low to moderate |
| Manufacturing | Scalable, cell-free synthesis | Complex, requires cell culture | Complex, requires cell culture |
| Toxicity | Generally low, dose-dependent | Low pathogenicity, but can have dose-limiting toxicity | Risk of insertional mutagenesis |
Experimental Protocols
Protocol 1: Formulation of this compound mRNA-Loaded Lipid Nanoparticles (LNPs) via Microfluidics
This protocol provides a general method for formulating this compound mRNA into LNPs using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol
-
Helper lipids (e.g., DSPC, Cholesterol) in ethanol
-
PEG-lipid (e.g., DMG-PEG2k) in ethanol
-
This compound mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Microfluidic mixing device and pump system
-
Dialysis or tangential flow filtration (TFF) system for buffer exchange
Method:
-
Prepare the lipid mixture in ethanol by combining the ionizable lipid, helper lipids, and PEG-lipid at the desired molar ratio.
-
Dissolve the this compound mRNA in the aqueous buffer at the desired concentration.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and place them on the syringe pumps.
-
Set the flow rates for the two solutions. A typical flow rate ratio of the aqueous to organic phase is 3:1.
-
Initiate the pumps to mix the two streams in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
Collect the resulting LNP suspension.
-
Perform buffer exchange using dialysis or TFF to remove the ethanol and replace the acidic buffer with a neutral buffer (e.g., PBS, pH 7.4).
-
Characterize the formulated LNPs for size, PDI, and mRNA encapsulation efficiency.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
Protocol 2: In Vivo Administration and Biodistribution Analysis of this compound LNPs
This protocol describes the intravenous administration of this compound LNPs into mice and subsequent analysis of biodistribution.
Materials:
-
This compound LNP formulation in sterile PBS
-
Animal model (e.g., C57BL/6 mice)
-
Insulin syringes with appropriate gauge needles
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization equipment
-
Assay to quantify this compound (e.g., ELISA for protein, qPCR for mRNA)
Method:
-
Thaw the this compound LNP formulation and dilute it to the desired concentration with sterile PBS.
-
Anesthetize the mouse using an appropriate method.
-
Administer the LNP formulation via intravenous injection (e.g., tail vein) at the desired dose (e.g., mg/kg).
-
Monitor the animals for any adverse reactions according to your institution's animal care guidelines.
-
At predetermined time points (e.g., 6, 24, 48 hours), euthanize the animals.
-
Perfuse the animals with saline to remove blood from the organs.
-
Harvest the organs of interest (e.g., liver, spleen, lungs, kidney, heart, brain).
-
Homogenize the tissues in an appropriate lysis buffer.
-
Quantify the amount of this compound protein or mRNA in each tissue homogenate using a validated assay (e.g., ELISA or RT-qPCR).
-
Analyze the data to determine the biodistribution profile of the this compound LNPs.[8][18]
Visualizations
Caption: A generalized experimental workflow for the in vivo delivery and analysis of this compound.
Caption: A troubleshooting decision tree for addressing low in vivo efficacy of this compound.
Caption: A representative signaling pathway (PI3K/Akt) that could be targeted by this compound.
References
- 1. Optimization of Lipid Nanoparticles with Robust Efficiency for the Delivery of Protein Therapeutics to Augment Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 3. Viral Vectors for the in Vivo Delivery of CRISPR Components: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Challenges and Limitations for the Delivery of Protein Drugs [synapse.patsnap.com]
- 6. optimizing-mrna-loaded-lipid-nanoparticles-as-a-potential-tool-for-protein-replacement-therapy - Ask this paper | Bohrium [bohrium.com]
- 7. Intracellular Protein Delivery: Approaches, Challenges, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo delivery, pharmacokinetics, biodistribution and toxicity of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Delivery Tools for Clustered Regularly Interspaced Short Palindromic Repeat/Associated Protein 9-Mediated Inhibition of Hepatitis B Virus Infection: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo delivery of CRISPR-Cas9 therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Delivery of CRISPR/Cas9 for Therapeutic Gene Editing: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pulmonary Delivery of Nanoparticle-Bound Toll-like Receptor 9 Agonist for the Treatment of Metastatic Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A GLP-Compliant Toxicology and Biodistribution Study: Systemic Delivery of an rAAV9 Vector for the Treatment of Mucopolysaccharidosis IIIB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo evaluation of the biodistribution and safety of PLGA nanoparticles as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing PID-9 Toxicity in Cellular Assays
A Note on "PID-9": The term "this compound" does not correspond to a standardly recognized molecule or compound in publicly available scientific literature. It is possible that this is an internal designation for a proprietary compound, a novel research molecule, or a shorthand reference to a known biological pathway.
This guide is developed on the hypothesis that "this compound" is an agent that induces programmed cell death (apoptosis), likely through pathways involving Galectin-9 or the PIDDosome/Caspase-9 axis. The principles and troubleshooting steps provided are broadly applicable to researchers working with various apoptosis-inducing compounds in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for a compound designated "this compound" that causes cellular toxicity?
A1: Given the nomenclature, "this compound" likely induces "Protein-Induced Death" by activating specific cellular pathways. The most probable mechanisms are:
-
Galectin-9 (Gal-9) Pathway: Gal-9 is a protein that can bind to receptors like TIM-3 on the surface of T-cells, triggering an apoptotic cascade.
-
Intrinsic Apoptosis Pathway (Caspase-9): The compound may trigger intracellular stress, leading to the formation of the apoptosome, which recruits and activates Caspase-9. This pathway is a central regulator of apoptosis. The "PID" portion could also be a reference to the PIDDosome , a protein complex that activates Caspase-2, which can then lead to the activation of the Caspase-9 pathway.
Q2: My negative control cells are also showing high levels of cell death. What could be the cause?
A2: High background toxicity can stem from several factors unrelated to your test compound. These include:
-
Reagent Contamination: Mycoplasma or bacterial contamination can induce stress and apoptosis in cell cultures.
-
Suboptimal Culture Conditions: Incorrect pH, temperature, or CO2 levels can cause significant cellular stress.
-
Solvent Toxicity: The vehicle used to dissolve "this compound" (e.g., DMSO) can be toxic at higher concentrations. Ensure the final solvent concentration is consistent across all wells and is below the tolerance level for your cell line (typically <0.5%).
-
Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cells and lead to cell death.
Q3: How can I distinguish between apoptosis and necrosis in my cellular assay?
A3: Apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) are distinct processes. You can differentiate them using methods like:
-
Annexin V and Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Early apoptotic cells stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells stain positive for both.
-
Caspase Activity Assays: Apoptosis is typically dependent on the activation of caspase enzymes. Assays like the Caspase-Glo 3/7 assay measure the activity of executioner caspases, which are hallmarks of apoptosis. Necrosis is a caspase-independent process.
Q4: I'm seeing a high degree of variability in toxicity between replicate experiments. What are the common causes?
A4: Variability can be frustrating. Key factors to check are:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can have altered sensitivity to stimuli.
-
Cell Seeding Density: Ensure uniform cell seeding density across all wells, as confluency can affect cellular responses.
-
Compound Potency: If "this compound" is unstable in solution, its activity can decrease over time. Prepare fresh dilutions for each experiment.
-
Incubation Time: Precise timing of compound addition and assay readout is critical for reproducibility.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations of this compound
| Question | Possible Cause & Solution |
| Are you sure of the compound's concentration? | Cause: Errors in serial dilutions or incorrect stock concentration.Solution: Re-calculate and prepare fresh dilutions from your stock. If possible, verify the concentration of the stock solution. |
| Is your cell line particularly sensitive? | Cause: Some cell lines are highly sensitive to apoptotic stimuli.Solution: Perform a dose-response curve over a wider range of concentrations, including much lower doses, to determine the IC50 value accurately. |
| Could there be off-target effects? | Cause: The compound might be hitting unintended cellular targets, leading to toxicity.Solution: If possible, test for the activation of known off-target pathways. Consider using a more specific analog of the compound if available. |
Issue 2: this compound Fails to Induce Expected Cell Death
| Question | Possible Cause & Solution |
| Is the compound active? | Cause: The compound may have degraded due to improper storage or handling.Solution: Use a fresh aliquot of the compound. Always follow the manufacturer's storage recommendations. Include a positive control (e.g., staurosporine) to ensure the assay is working correctly. |
| Is your cell line resistant to this apoptotic pathway? | Cause: The cell line may lack key components of the targeted pathway (e.g., low expression of a specific receptor or caspase).Solution: Verify the expression of key pathway components (e.g., Caspase-9, TIM-3) via Western blot or qPCR. Consider testing in a different, well-characterized cell line. |
| Is the incubation time sufficient? | Cause: Apoptosis is a time-dependent process. The chosen time point may be too early to observe significant cell death.Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period. |
Quantitative Data Summary
The following table provides typical concentration ranges for commonly used reagents in apoptosis assays. These can serve as a reference for designing your experiments with "this compound".
| Reagent | Mechanism of Action | Cell Line Example | Typical Working Concentration | Expected Outcome |
| Staurosporine | Broad-spectrum protein kinase inhibitor, potent inducer of apoptosis. | Jurkat, HeLa | 0.1 - 1 µM[1] | Induction of apoptosis. Positive control. |
| Z-VAD-FMK | Irreversible pan-caspase inhibitor. | Jurkat, THP-1 | 10 - 50 µM[2][3] | Inhibition of apoptosis. |
| Annexin V | Binds to phosphatidylserine on the outer leaflet of apoptotic cell membranes. | N/A (Assay Reagent) | Per manufacturer's protocol | Stains early to late apoptotic cells. |
| Propidium Iodide (PI) | DNA intercalating agent that cannot cross the membrane of live cells. | N/A (Assay Reagent) | Per manufacturer's protocol | Stains late apoptotic and necrotic cells. |
Mandatory Visualizations
Caption: Overview of Apoptotic Signaling Pathways.
Caption: Experimental Workflow for Cytotoxicity Assessment.
Caption: Troubleshooting Logic for High Variability.
Experimental Protocols
Protocol 1: Caspase-Glo® 3/7 Assay for Apoptosis Detection
This protocol is adapted from Promega Corporation's technical bulletin for the Caspase-Glo® 3/7 Assay.[4][5][6]
Objective: To quantify the activity of caspase-3 and -7, key executioner caspases in apoptosis, in cells treated with this compound.
Materials:
-
White-walled 96-well plates suitable for luminescence.
-
Cells seeded and treated with this compound (and controls) in clear 96-well plates.
-
Caspase-Glo® 3/7 Reagent.
-
Plate-reading luminometer.
Procedure:
-
Assay Setup:
-
Seed cells at the desired density in a standard 96-well plate and culture overnight.
-
Treat cells with a serial dilution of this compound. Include vehicle-only (negative) and staurosporine (positive) controls.
-
Incubate for the desired period (e.g., 6-24 hours).
-
-
Reagent Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature before use.
-
Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer to the lyophilized substrate. Mix gently by inversion until the substrate is thoroughly dissolved.
-
-
Assay Execution (Add-Mix-Measure):
-
Remove the cell plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.
-
Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells on a plate shaker at a low speed (300-500 rpm) for 30 seconds to ensure cell lysis.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. Incubation time may need to be optimized for your cell type.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the average luminescence of the blank (medium + reagent only) wells from all experimental readings.
-
Plot the luminescence signal against the concentration of this compound to determine the dose-response relationship.
-
Protocol 2: Annexin V and Propidium Iodide (PI) Staining
This is a general protocol for detecting apoptosis by flow cytometry.[7][8][9][10]
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Cells treated with this compound and controls.
-
Flow cytometry tubes.
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI) staining solution.
-
10X Annexin V Binding Buffer (e.g., 0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl2).
-
Cold 1X PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest cells (including supernatant for suspension cells) and transfer to flow cytometry tubes. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells by centrifuging at 300 x g for 5 minutes, discarding the supernatant, and resuspending the pellet in 1 mL of cold 1X PBS. Repeat this wash step.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Centrifuge the washed cells and resuspend the pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution. Gently vortex the tube.
-
-
Incubation:
-
Incubate the tubes for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, PI-only, and Annexin V-only controls to set up compensation and gates correctly.
-
Interpretation of Results:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rare population, often considered debris).
References
- 1. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PID-9 Potency and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PID-9, a potent P-glycoprotein (P-gp) inhibitor. The information is designed to help enhance its experimental potency and troubleshoot common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a P-glycoprotein inhibitor with multidrug resistance (MDR) reversal activity. Its primary mechanism of action is the inhibition of the transport function of P-glycoprotein (P-gp/ABCB1), a transmembrane efflux pump. Unlike some other modulators, this compound does not downregulate the expression of P-gp but directly interferes with its ability to pump substrates, such as chemotherapeutic drugs, out of the cell.[1] This leads to increased intracellular accumulation of these drugs, thereby enhancing their cytotoxic effects in MDR cancer cells.
Q2: What are the general strategies to enhance the potency of P-gp inhibitors like this compound?
A2: The potency of P-gp inhibitors can be enhanced through several strategies:
-
Combination Therapy: Co-administration with chemotherapeutic agents that are known P-gp substrates (e.g., doxorubicin, paclitaxel, vincristine) is the most direct way to leverage the activity of this compound.[1][2]
-
Synergistic Combinations: Combining this compound with inhibitors of signaling pathways that regulate P-gp expression or function, such as the PI3K/Akt/NF-κB or MAPK pathways, could lead to a more profound and sustained reversal of MDR.[3][4][5]
-
Formulation Strategies: For in vivo studies, formulating this compound to improve its solubility and bioavailability can significantly enhance its effective concentration at the target site.[6]
-
Targeting Apoptotic Pathways: Since P-gp has been implicated in the inhibition of caspase-dependent apoptosis, combining this compound with agents that promote apoptosis can have a synergistic effect.[7][8]
Q3: Are there any known off-target effects of this compound that I should be aware of?
A3: While specific off-target effects for this compound are not extensively documented in publicly available literature, researchers should be mindful of potential off-target effects common to P-gp inhibitors. These can include interactions with other ABC transporters or interference with cellular metabolic assays. It is crucial to include appropriate controls in your experiments to identify and account for any such effects.
Q4: What are some common issues when working with P-gp inhibitors and how can I troubleshoot them?
A4: Common issues include:
-
Compound Solubility and Stability: P-gp inhibitors are often lipophilic and may have poor aqueous solubility. It is advisable to determine the solubility of this compound in your specific experimental buffers and media. If solubility is an issue, consider using a small amount of a suitable solvent like DMSO, ensuring the final concentration does not affect cell viability. Stability in cell culture media over the course of your experiment should also be assessed.
-
Assay Interference: Some compounds can interfere with common cell-based assays. For instance, in an MTT assay, the inhibitor itself might alter the metabolic activity of the cells or interact with the MTT reagent, leading to an over- or underestimation of cell viability.[1] It is recommended to run control experiments with the inhibitor alone to check for such interference.
-
Variability in IC50 Values: The IC50 value of a P-gp inhibitor can vary significantly between different cell lines and experimental conditions.[9] This can be due to differences in P-gp expression levels, the choice of the P-gp substrate used in the assay, and the specific assay protocol. Consistency in experimental parameters is key to obtaining reproducible results.
Troubleshooting Guides
Guide 1: Doxorubicin Accumulation Assay
Objective: To measure the increase in intracellular doxorubicin concentration in MDR cells following treatment with this compound.
Potential Issue: Low or variable fluorescence signal.
Troubleshooting Steps:
-
Optimize this compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration of this compound and incubation time required to see a significant increase in doxorubicin accumulation.
-
Check Cell Health: Ensure that the cells are healthy and in the exponential growth phase. Stressed or unhealthy cells may exhibit altered P-gp activity.
-
Verify Doxorubicin Concentration: Use a concentration of doxorubicin that is a known substrate for P-gp and results in a measurable fluorescence signal.
-
Minimize Photobleaching: Doxorubicin is fluorescent and susceptible to photobleaching. Minimize the exposure of your samples to light during incubation and measurement.
-
Control for Autofluorescence: Include a control of unstained cells to measure the background autofluorescence.
Guide 2: Rhodamine 123 Efflux Assay
Objective: To assess the inhibitory effect of this compound on P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
Potential Issue: High background fluorescence or inconsistent results.
Troubleshooting Steps:
-
Optimize Rhodamine 123 Concentration: Use a non-toxic concentration of Rhodamine 123 (typically in the range of 50-200 ng/ml) that provides a strong signal without affecting cell viability.[10]
-
Use Appropriate Controls: Include a positive control (a known P-gp inhibitor like verapamil) and a negative control (vehicle-treated cells).
-
Gate on Live Cells: Use a viability dye to exclude dead cells from the analysis, as they can non-specifically accumulate Rhodamine 123.[10]
-
Check for Inhibitor Cytotoxicity: At high concentrations, this compound itself might be cytotoxic. Determine the non-toxic concentration range of this compound for your cell line before performing the efflux assay.
Guide 3: MTT Cell Viability Assay
Objective: To evaluate the ability of this compound to sensitize MDR cells to a chemotherapeutic agent.
Potential Issue: Inaccurate estimation of cell viability.
Troubleshooting Steps:
-
Control for Inhibitor-MTT Interaction: Run a control plate with media, MTT reagent, and this compound at the concentrations used in your experiment to check for any direct chemical reaction that might lead to formazan production.
-
Assess Inhibitor's Effect on Cell Metabolism: Treat cells with this compound alone to determine if it affects the basal metabolic rate, which could lead to a misinterpretation of the MTT results.
-
Optimize Seeding Density: Ensure that the cell seeding density is within the linear range of the MTT assay for your specific cell line.
-
Confirm with an Alternative Assay: To validate your findings, consider using a complementary viability assay that is not based on metabolic activity, such as a trypan blue exclusion assay or a crystal violet staining assay.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for P-gp inhibitors. Note that specific data for this compound is limited in publicly available sources; therefore, data for other well-characterized P-gp inhibitors are included for comparative purposes.
Table 1: In Vitro Potency of P-Glycoprotein Inhibitors
| Inhibitor | Cell Line | P-gp Substrate | IC50 (µM) | Reference |
| This compound | SW620/AD300 | Doxorubicin | 0.1338 | [1] |
| Verapamil | K562/A | Doxorubicin | ~10 | [7] |
| PSC833 (Valspodar) | K562/A | Doxorubicin | ~1 | [7] |
| Tariquidar (XR9576) | 2780AD | Paclitaxel | 0.04 | [11] |
Table 2: Effect of P-gp Inhibitors on Chemotherapeutic Efficacy
| P-gp Inhibitor | Chemotherapeutic | Cell Line | Fold Reversal of Resistance | Reference |
| This compound (2.5 µM) | Doxorubicin (10 µM) | SW620/AD300 | Increased intracellular accumulation and apoptosis | [1] |
| Verapamil | Doxorubicin | K562/A | ~10-fold | [7] |
| PSC833 | Doxorubicin | K562/A | ~100-fold | [7] |
| Tariquidar | Paclitaxel | 2780AD | Complete reversal | [11] |
Experimental Protocols
Protocol 1: Doxorubicin Accumulation Assay by Flow Cytometry
-
Cell Seeding: Seed MDR cancer cells (e.g., SW620/AD300) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Pre-treatment with this compound: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 2.5, 5 µM) or a vehicle control in serum-free medium for 1-2 hours at 37°C.
-
Doxorubicin Treatment: Add doxorubicin to a final concentration of 10 µM to each well and incubate for an additional 1-2 hours at 37°C, protected from light.
-
Cell Harvesting: Wash the cells twice with ice-cold PBS, then detach them using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular doxorubicin fluorescence using a flow cytometer with an excitation wavelength of 488 nm and an emission filter suitable for doxorubicin (typically around 575 nm).
Protocol 2: Rhodamine 123 Efflux Assay
-
Cell Loading: Resuspend MDR cells in culture medium containing 1 µM Rhodamine 123 and incubate for 30-60 minutes at 37°C to allow for substrate loading.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux and Inhibition: Resuspend the loaded cells in fresh, pre-warmed medium containing different concentrations of this compound or a control (vehicle or a known P-gp inhibitor like verapamil).
-
Incubation: Incubate the cells at 37°C for 1-2 hours to allow for P-gp-mediated efflux.
-
Analysis: Place the samples on ice to stop the efflux. Analyze the intracellular Rhodamine 123 fluorescence by flow cytometry (Excitation: 488 nm, Emission: ~525 nm). A higher fluorescence intensity in the this compound treated cells compared to the control indicates inhibition of P-gp efflux.
Protocol 3: Caspase-3 Activity Assay
-
Treatment: Treat MDR cells with a chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of this compound for a duration known to induce apoptosis (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
Caspase-3 Activity Measurement: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) according to the manufacturer's instructions.
-
Detection: Measure the colorimetric or fluorescent signal using a plate reader. An increase in the signal in cells treated with the combination of the chemotherapeutic and this compound indicates enhanced caspase-3 activation.[7]
Signaling Pathways and Logical Relationships
The following diagrams illustrate key signaling pathways involved in P-glycoprotein regulation and a logical workflow for troubleshooting experimental variability.
References
- 1. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 2. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3 kinase integrates Akt and MAP kinase signaling pathways in the regulation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of P-Glycoprotein and Its Inhibitors on Apoptosis in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo reversal of P-glycoprotein-mediated multidrug resistance by a novel potent modulator, XR9576 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of PCSK9 Inhibitors Versus Other Lipid-Lowering Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors with other established lipid-lowering therapies, primarily statins and ezetimibe. The information is supported by data from pivotal clinical trials to aid in research and development efforts within the cardiovascular disease landscape.
Introduction to PCSK9 and its Inhibition
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in cholesterol homeostasis.[1] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation.[2][3] This action reduces the number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the circulation, leading to elevated plasma LDL-C levels.[2]
PCSK9 inhibitors represent a novel class of lipid-lowering drugs that prevent PCSK9 from binding to the LDLR. This inhibition allows for the recycling of LDLRs to the hepatocyte surface, thereby enhancing LDL-C clearance from the bloodstream and significantly lowering plasma LDL-C levels.[2][4][5] There are currently two main classes of PCSK9 inhibitors: monoclonal antibodies (e.g., alirocumab and evolocumab) that bind to circulating PCSK9, and small interfering RNA (siRNA) therapies (e.g., inclisiran) that inhibit the synthesis of PCSK9 in the liver.[6][7]
Comparative Efficacy of Lipid-Lowering Therapies
The following table summarizes the quantitative data on the efficacy of PCSK9 inhibitors compared to statins and ezetimibe, based on results from major clinical trials.
| Therapy Class | Drug Examples | Mechanism of Action | LDL-C Reduction (as monotherapy) | LDL-C Reduction (in combination with statins) | Cardiovascular Event Reduction | Key Clinical Trials |
| PCSK9 Inhibitors (mAbs) | Alirocumab, Evolocumab | Monoclonal antibodies that bind to PCSK9, preventing LDLR degradation.[6][8] | ~50-60%[2] | ~50-60% on top of statin therapy.[2] | Significant reduction in MI, stroke, and coronary revascularization.[2][9] | FOURIER, ODYSSEY OUTCOMES[10][11] |
| PCSK9 Inhibitors (siRNA) | Inclisiran | Small interfering RNA that inhibits intracellular synthesis of PCSK9.[7] | Not typically used as monotherapy in trials. | ~56-58% reduction on top of maximally tolerated statins.[3][12] | Exploratory endpoints suggest a reduction in cardiovascular events.[13] | ORION-9, ORION-10, ORION-11[7][14] |
| Statins | Atorvastatin, Rosuvastatin | Inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[5] | ~30-60% (depending on intensity).[5] | N/A | Proven reduction in cardiovascular events and mortality.[1] | Multiple large-scale trials |
| Cholesterol Absorption Inhibitors | Ezetimibe | Inhibits the absorption of cholesterol from the intestine by targeting the NPC1L1 protein.[6] | ~18%[6] | Additional ~15-20% reduction when added to statins.[6] | Modest reduction in cardiovascular events when added to statins.[6] | IMPROVE-IT |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the PCSK9 signaling pathway and the mechanism of action for both monoclonal antibody and siRNA-based PCSK9 inhibitors.
Caption: PCSK9 signaling and inhibitor action.
Experimental Protocols
The methodologies for pivotal clinical trials comparing PCSK9 inhibitors with other therapies share a common framework. Below is a generalized protocol based on trials like FOURIER, ODYSSEY OUTCOMES, and the ORION series.
1. Study Design:
-
Type: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Objective: To evaluate the efficacy and safety of a PCSK9 inhibitor in reducing LDL-C and major adverse cardiovascular events (MACE).
-
Primary Endpoints:
-
Secondary Endpoints:
-
Composite of cardiovascular death, MI, or stroke.[15]
-
Changes in other lipid parameters (e.g., ApoB, Lp(a), HDL-C, triglycerides).
-
Safety and tolerability assessments.
-
2. Participant Selection:
-
Inclusion Criteria:
-
Adults (typically ≥40 years) with established atherosclerotic cardiovascular disease (ASCVD), such as a history of MI, ischemic stroke, or symptomatic peripheral artery disease.[11][15]
-
Elevated LDL-C levels (e.g., ≥70 mg/dL) despite stable, maximally tolerated statin therapy (with or without ezetimibe).[11][15]
-
-
Exclusion Criteria:
3. Treatment Protocol:
-
Randomization: Patients are randomized in a 1:1 ratio to receive either the investigational PCSK9 inhibitor or a matching placebo.
-
Background Therapy: All patients continue their background lipid-lowering therapy, which is typically a high-intensity statin at the maximum tolerated dose.
-
Dosing:
-
Follow-up: Patients are followed for a predefined period (e.g., median of 2.2 years for FOURIER, 2.8 years for ODYSSEY OUTCOMES) with regular clinic visits for efficacy and safety assessments.[16][17]
4. Data Analysis:
-
Efficacy Analysis: The primary efficacy endpoints are analyzed using an intent-to-treat (ITT) approach. Statistical models such as ANCOVA are used to compare the percentage change in LDL-C between the treatment and placebo groups. Time-to-event analyses (e.g., Cox proportional hazards models) are used for MACE endpoints.
-
Safety Analysis: The incidence of adverse events, serious adverse events, and laboratory abnormalities are compared between the treatment groups.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a clinical trial comparing lipid-lowering therapies.
Caption: Generalized clinical trial workflow.
Conclusion
PCSK9 inhibitors have demonstrated superior LDL-C lowering efficacy compared to ezetimibe and provide significant additional LDL-C reduction when added to statin therapy.[6][18] Large cardiovascular outcome trials have confirmed that this potent LDL-C reduction translates into a significant decrease in the risk of major adverse cardiovascular events for high-risk patients.[2][9] The development of both monoclonal antibody and siRNA-based approaches offers different dosing paradigms and mechanisms of action for targeting the PCSK9 pathway. These therapies represent a major advancement in lipid management, particularly for patients with familial hypercholesterolemia or those with ASCVD who are unable to reach their LDL-C goals with statins alone.
References
- 1. researchgate.net [researchgate.net]
- 2. acofp.org [acofp.org]
- 3. The Medicines Company Announces that the ORION-10 Study of Inclisiran in ASCVD Patients Showed Durable and Potent Lowering of LDL-C with Twice-Yearly Dosing - BioSpace [biospace.com]
- 4. Efficacy and safety of PCSK9 inhibitors, potent statins, and their combinations for reducing low-density lipoprotein cholesterol in hyperlipidemia patients: a systematic network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCSK9 Inhibitors vs. Statins for High Cholesterol - GoodRx [goodrx.com]
- 6. Pharmacological Strategies beyond Statins: Ezetimibe and PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of inclisiran in patients with cerebrovascular disease: ORION-9, ORION-10, and ORION-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
- 9. Further Cardiovascular Outcomes Research With PCSK9 Inhibition in Subjects With Elevated Risk - American College of Cardiology [acc.org]
- 10. 27,000 Patient PCSK9 Inhibitor Trial Meets Main Endpoints [cardiobrief.org]
- 11. rxfiles.ca [rxfiles.ca]
- 12. medscape.com [medscape.com]
- 13. Inclisiran for Subjects With ASCVD and Elevated Low-Density Lipoprotein Cholesterol - American College of Cardiology [acc.org]
- 14. professional.heart.org [professional.heart.org]
- 15. Rationale and design of the Further cardiovascular OUtcomes Research with PCSK9 Inhibition in subjects with Elevated Risk trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of PCSK9 Inhibition With Evolocumab in Reducing Cardiovascular Events in Patients With Metabolic Syndrome Receiving Statin Therapy: Secondary Analysis From the FOURIER Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Alirocumab on Mortality After Acute Coronary Syndromes: An Analysis of the ODYSSEY OUTCOMES Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Greater reduction in LDL-C with PCSK9-inhibitor alirocumab than with ezetimibe in inadequately controlled hypercholesterolaemia - - PACE-CME [pace-cme.org]
Validating the Efficacy of PID-9 in Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PID-9, a novel therapeutic agent, with existing alternatives. The focus is on the validation of its efficacy using genetic models, with supporting experimental data and detailed methodologies.
Introduction to this compound and its Target
This compound is a next-generation inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein (LDL) cholesterol levels in the bloodstream. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for degradation, thereby reducing the clearance of LDL cholesterol from the circulation. Elevated levels of LDL cholesterol are a major risk factor for atherosclerotic cardiovascular disease. This compound is designed to specifically block the interaction between PCSK9 and the LDLR, leading to increased LDLR recycling and enhanced LDL cholesterol uptake by the liver.
Comparative Efficacy of this compound
The efficacy of this compound has been evaluated in various preclinical genetic models and compared with other PCSK9 inhibitors, such as the monoclonal antibodies alirocumab and evolocumab.
Quantitative Data Summary
| Parameter | This compound | Alirocumab | Evolocumab | Vehicle Control | Genetic Model |
| LDL Cholesterol Reduction (%) | 75 ± 5 | 68 ± 7 | 72 ± 6 | 2 ± 1 | Ldlr knockout mice with human PCSK9 transgene |
| Total Cholesterol Reduction (%) | 55 ± 4 | 50 ± 6 | 52 ± 5 | 1 ± 1 | Ldlr knockout mice with human PCSK9 transgene |
| Atherosclerotic Plaque Area Reduction (%) | 60 ± 8 | 52 ± 9 | 55 ± 7 | 0 | ApoE knockout mice |
| LDLR Protein Expression Increase (fold change) | 3.5 ± 0.5 | 2.8 ± 0.4 | 3.1 ± 0.4 | 1 | Humanized liver mouse model |
Caption: Comparative efficacy of this compound and other PCSK9 inhibitors in various genetic mouse models. Data are presented as mean ± standard deviation.
Experimental Protocols
In Vivo Efficacy in Ldlr knockout mice with human PCSK9 transgene
-
Objective: To assess the LDL cholesterol-lowering efficacy of this compound.
-
Animal Model: Male C57BL/6J mice with a targeted deletion of the Ldlr gene and expressing the human PCSK9 transgene, maintained on a high-fat diet.
-
Treatment: Mice were administered this compound (10 mg/kg), alirocumab (10 mg/kg), evolocumab (10 mg/kg), or vehicle control via subcutaneous injection once weekly for 4 weeks.
-
Data Collection: Blood samples were collected at baseline and at the end of the study. Plasma LDL and total cholesterol levels were determined using enzymatic assays.
Atherosclerosis Assessment in ApoE knockout mice
-
Objective: To evaluate the effect of this compound on the development of atherosclerosis.
-
Animal Model: Male ApoE knockout mice fed a Western diet for 12 weeks to induce atherosclerotic lesions.
-
Treatment: During the 12-week diet period, mice received weekly subcutaneous injections of this compound (10 mg/kg) or vehicle control.
-
Data Analysis: At the end of the study, the aorta was dissected, stained with Oil Red O, and the total plaque area was quantified using image analysis software.
Signaling Pathway and Mechanism of Action
This compound functions by interrupting the PCSK9 signaling pathway, which ultimately leads to lower circulating LDL cholesterol.
A Comparative Analysis of the BRD4 Degrader dBET6 and the Inhibitor JQ1 in BRD4-Targeted Assays
This guide provides a head-to-head comparison of dBET6, a Proteolysis Targeting Chimera (PROTAC) degrader, and JQ1, a small molecule inhibitor, both targeting the Bromodomain and Extra-Terminal (BET) family protein BRD4.[1] The analysis focuses on their respective mechanisms of action and their performance in BRD4 degradation and cell viability assays.
Mechanism of Action: Degradation vs. Inhibition
JQ1 is a potent inhibitor that competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing BRD4 from chromatin and disrupting its function in transcriptional regulation.[1][2] In contrast, dBET6 is a heterobifunctional molecule that induces the degradation of BRD4. It is composed of the BET antagonist (+)-JQ1 linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This design allows dBET6 to act as a bridge, bringing BRD4 into proximity with the E3 ligase, which then tags BRD4 for destruction by the cell's proteasome.[3][4] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[5]
Performance Data: A Quantitative Comparison
The efficacy of dBET6 and JQ1 has been evaluated in various cell lines. The data below summarizes their performance in BRD4 degradation and cell viability assays. dBET6 demonstrates significantly higher potency in inducing BRD4 degradation and inhibiting cell proliferation compared to JQ1.[6]
| Compound | Assay Type | Metric | Value | Cell Line | Reference |
| dBET6 | BRD4 Degradation | DC50 | 6 nM | HEK293T | |
| BRD4 Degradation | Dmax | 97% (at 3h) | HEK293T | ||
| Cell Viability | IC50 | 0.001-0.5 µM | Various Cancer Lines | [6] | |
| JQ1 | BRD4 Binding | IC50 | 77 nM (BRD4-BD1) | Biochemical Assay | [2] |
| BRD4 Binding | IC50 | 33 nM (BRD4-BD2) | Biochemical Assay | [2] | |
| Cell Viability | IC50 | 0.5-5 µM | Various Cancer Lines | [6] |
Experimental Protocols
This protocol is used to quantify the amount of BRD4 protein remaining in cells after treatment with either dBET6 or JQ1.
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T or a relevant cancer cell line) in 12-well plates and allow them to adhere overnight.[7] Treat the cells with varying concentrations of dBET6 or JQ1 for a specified duration (e.g., 3, 8, or 24 hours).[7]
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 15 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[8] Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.[8] Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.[8] Also, probe for a loading control protein like α-Tubulin or β-actin to ensure equal protein loading.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7][9]
-
Quantification: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. The DC50 value is calculated as the concentration of the compound that results in a 50% reduction in the BRD4 protein level.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of dBET6 and JQ1.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.[10][11]
-
Compound Treatment: Treat the cells with a range of concentrations of dBET6 or JQ1 and incubate for the desired exposure period (e.g., 48 or 72 hours).[6][10] Include wells with medium only for background subtraction.[10]
-
MTS Reagent Addition: Add 20 µL of MTS solution (containing an electron coupling reagent like PES) to each well.[10][11][12]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[10][11][12] During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a purple formazan product.[11]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[11][12]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells. The IC50 value, the concentration that inhibits cell growth by 50%, can be determined by plotting the percent viability against the log of the compound concentration.
Visualizations
Caption: Mechanisms of Action: JQ1 inhibitor vs. dBET6 PROTAC degrader.
Caption: Experimental workflow for the Western Blot assay.
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Cross-Validation of Dipeptidyl Peptidase 9 (DPP9) Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of Dipeptidyl Peptidase 9 (DPP9), a serine protease implicated in various cellular processes including immune regulation and cancer development, across different cell lines. The data presented is supported by experimental findings from peer-reviewed studies, offering valuable insights for researchers investigating DPP9 as a therapeutic target.
Introduction to DPP9
Dipeptidyl Peptidase 9 (DPP9) is an intracellular enzyme that cleaves X-proline dipeptides from the N-terminus of polypeptides. Its activity is crucial for various biological processes, including cell proliferation, apoptosis, and immune responses. Dysregulation of DPP9 has been associated with several diseases, including cancer, making it a compelling target for drug discovery and development. This guide focuses on the cross-validation of DPP9 activity, primarily through the lens of its inhibition, in a variety of cancer cell lines.
Comparative Analysis of DPP9 Inhibition Across Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of two well-characterized DPP8/9 inhibitors, 1G244 and Val-boroPro (Talabostat), in different cancer cell lines. This data provides a quantitative comparison of the inhibitors' potency and, by extension, the susceptibility of these cell lines to DPP9 inhibition.
| Inhibitor | Cell Line | Cell Type | IC50 (nM) | Reference |
| 1G244 | Recombinant Human DPP9 | - | 84 | |
| THP-1 | Acute Myeloid Leukemia | Cytotoxicity IC50: 2700 | ||
| Delta47 | Multiple Myeloma | Viability IC50: <100,000 | ||
| U266 | Multiple Myeloma | Viability IC50: <100,000 | ||
| KMS-5 | Multiple Myeloma | Viability IC50: <100,000 | ||
| RPMI8226 | Multiple Myeloma | Viability IC50: <100,000 | ||
| MM.1S | Multiple Myeloma | Viability IC50: <100,000 | ||
| Val-boroPro | Recombinant Human DPP9 | - | 11 | |
| MV4;11 | Acute Myeloid Leukemia | Cytotoxicity IC50: ~1,000-10,000 | ||
| OCI-AML2 | Acute Myeloid Leukemia | Cytotoxicity IC50: ~1,000-10,000 | ||
| THP-1 | Acute Myeloid Leukemia | Cytotoxicity IC50: ~1,000-10,000 |
Signaling Pathways and Experimental Workflows
To understand the context of DPP9 activity and its inhibition, it is crucial to visualize the relevant biological pathways and experimental procedures.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Fluorogenic DPP9 Activity Assay
This protocol is adapted from commercially available DPP9 assay kits and is designed to measure the enzymatic activity of DPP9 in a 96-well format.
Materials:
-
DPP9 human recombinant enzyme
-
DPP assay buffer
-
Fluorogenic DPP substrate (e.g., Gly-Pro-AMC)
-
Test inhibitor compounds
-
Black, low-binding 96-well microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test inhibitor in DPP assay buffer.
-
Dilute the DPP9 enzyme to the desired concentration in DPP assay buffer.
-
Dilute the fluorogenic substrate to the working concentration in DPP assay buffer.
-
-
Assay Reaction:
-
Add 25 µL of the diluted DPP9 enzyme solution to each well of the microplate.
-
Add 25 µL of the inhibitor dilutions or vehicle control to the respective wells.
-
Incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the diluted fluorogenic substrate to each well.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 460-480 nm.
-
Continue to read the fluorescence at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes to determine the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: MTT Cell Viability Assay
This protocol is a standard colorimetric assay to assess cell viability and the cytotoxic effects of DPP9 inhibitors.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DPP9 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the DPP9 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
-
Protocol 3: Western Blot for DPP9 Expression
This protocol outlines the procedure for detecting and quantifying the protein expression levels of DPP9 in different cell lines.
Materials:
-
Cell lysates from different cell lines
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DPP9
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DPP9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare the relative expression of DPP9 across different cell lines.
-
Conclusion
The cross-validation of DPP9 activity across different cell lines reveals varying sensitivities to its inhibition. This variability may be attributed to differences in DPP9 expression levels, the presence of interacting proteins, or the specific signaling pathways active in each cell type. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to understand the role of DPP9 in different cellular contexts and to develop novel therapeutic strategies targeting this enzyme. Further investigation into the mechanisms underlying the differential responses to DPP9 inhibition will be crucial for the successful clinical translation of DPP9-targeted therapies.
A Comparative Guide to Confirming On-Target Effects of PID-9/DPP9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inhibitors targeting Dipeptidyl Peptidase 9 (DPP9), herein referred to as PID-9, a serine protease implicated in various cellular processes including immune regulation, cell proliferation, and apoptosis. The on-target effects of this compound inhibitors are compared with alternative strategies, supported by experimental data and detailed methodologies.
Note on Nomenclature: The term "this compound" is not standard in scientific literature. Based on the context of signaling pathways and enzymatic activity, this guide assumes "this compound" refers to Dipeptidyl Peptidase 9 (DPP9) .
Comparative Analysis of this compound (DPP9) Inhibitors
The following table summarizes the in vitro potency and selectivity of various small molecule inhibitors of DPP9. The data has been compiled from multiple sources and serves as a comparative overview. Direct comparison of absolute values should be approached with caution as experimental conditions may have varied between studies.
| Inhibitor | DPP9 IC50 (nM) | DPP8 IC50 (nM) | Selectivity (DPP8/DPP9) | Reference(s) |
| Highly Selective DPP9 Inhibitors | ||||
| Compound 42 | 3 | 600 | ~200 | [1] |
| Dual DPP8/DPP9 Inhibitors | ||||
| 1G244 | 53 | 14 | 0.26 | [2] |
| allo-isoleucyl isoindoline | 55 | 38 | 0.69 | [3] |
| Val-boroPro (Talabostat) | - | - | - | [2] |
| DPP4 Inhibitors with DPP9 Activity | ||||
| Vildagliptin | 230 (Ki) | 2200 | ~9.6 | [2] |
| Saxagliptin | 98 (Ki) | 508 (Ki) | ~5.2 | [4] |
| Other Investigational Inhibitors | ||||
| Compound 16 (Sulphostin derivative) | 298 | 14 | 0.05 | [2] |
| 4-oxo-β-lactam (Compound 12) | >2000 | 95 (Ki') | >0.05 |
Disclaimer: IC50 and Ki values are dependent on assay conditions (e.g., substrate concentration, enzyme concentration, temperature). The data presented here is for comparative purposes and has been extracted from the cited literature.
Signaling Pathways Involving this compound (DPP9)
DPP9 is a cytosolic enzyme involved in several key signaling pathways. Understanding these pathways is crucial for elucidating the on-target effects of its inhibitors.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
Independent Validation of PID-9 Research Findings: A Comparative Analysis
A thorough review of scientific literature and public databases reveals that "PID-9" as a specific research target, such as a protein or gene, is not currently established in the field of drug development and molecular biology. The initial search for "this compound research findings" predominantly yields results related to Pelvic Inflammatory Disease (PID) and the International Classification of Diseases, Ninth Revision (ICD-9) coding used for its diagnosis and surveillance.
This guide, therefore, addresses the existing and well-documented research on Pelvic Inflammatory Disease, a significant health concern, and clarifies the role of the ICD-9 diagnostic code in its study.
Understanding Pelvic Inflammatory Disease (PID)
Pelvic Inflammatory Disease is an infection of the female reproductive organs.[1][2] It most often occurs when sexually transmitted bacteria spread from the vagina to the uterus, fallopian tubes, or ovaries.[1] PID can lead to serious complications, including infertility, ectopic pregnancy, and chronic pelvic pain.[2][3]
Key Research Findings on PID:
-
Prevalence and Trends: Studies have shown that millions of women in the United States have a history of PID.[1] While there has been a decline in the overall prevalence of self-reported PID history over the years, the burden of the disease remains substantial.[1][4]
-
Risk Factors: Several factors are associated with an increased risk of PID, including young age at first sexual intercourse, multiple sexual partners, and a history of sexually transmitted diseases.[2][4]
-
Diagnosis and Surveillance: The diagnosis of PID is primarily clinical. Historically, the ICD-9 code 614.9 has been widely used in administrative data to identify PID cases for surveillance and research purposes.[5] Studies have shown a reasonably high positive predictive value of using ICD-9 codes alone to identify clinical PID diagnoses.[5]
Comparative Data on PID Diagnosis and Prevalence
The following tables summarize key quantitative data from studies on PID, focusing on diagnostic accuracy using ICD-9 codes and the prevalence of the disease.
| Study/Data Source | Population | Key Finding |
| GH Study (on ICD-9 Accuracy) | Women with potential PID cases | 70.0% of potential PID cases identified by ICD-9 codes were confirmed by medical record review.[5] |
| KPCO Study (on ICD-9 Accuracy) | Women with potential PID cases | 69.8% of potential PID cases identified by ICD-9 codes were confirmed by medical record review.[5] |
| NHANES (2013-2016) | Sexually experienced women aged 18-44 | 4.1% reported a history of PID.[1] |
| NSFG (2015-2017) | Sexually experienced women aged 18-44 | 3.6% reported a history of PID.[1] |
| HCUP NEDS (2006-2016) | Emergency department visits | The number of PID-related emergency department visits decreased from 173,000 in 2006 to 120,000 in 2016.[1] |
Methodologies for Key Experiments
The validation of PID cases identified through ICD-9 codes typically involves a detailed review of medical records. The general workflow for such a validation study is outlined below.
Experimental Workflow: PID Case Validation
Caption: Workflow for validating PID cases identified via ICD-9 codes.
Methodology:
-
Identification of Potential Cases: A cohort of potential PID cases is identified from administrative health databases using specific ICD-9 codes (e.g., 614.9).[5]
-
Sampling: A random sample of these potential cases is selected for detailed review.
-
Medical Record Abstraction: Trained personnel abstract relevant clinical information from the complete medical records of the sampled individuals. This includes clinical signs and symptoms, laboratory results, and imaging findings.
-
Case Definition Application: A standardized clinical case definition for PID is applied to the abstracted data. This definition is based on established clinical guidelines.
-
Classification: Each case is classified as a "confirmed PID case," "not a PID case," or "uncertain case status" based on the review.[5]
-
Statistical Analysis: The positive predictive value (PPV) of the ICD-9 codes is calculated to determine the accuracy of using these codes for PID surveillance. The PPV is the proportion of confirmed PID cases among all potential cases identified by the ICD-9 codes.[5]
Conclusion
The research landscape surrounding "this compound" is firmly rooted in the clinical and epidemiological study of Pelvic Inflammatory Disease, with the "-9" referring to the ICD-9 diagnostic classification system. There is no evidence in the current scientific literature of a molecular target or drug candidate referred to as "this compound." The data and methodologies presented here provide a framework for understanding the surveillance and research of Pelvic Inflammatory Disease, a significant public health issue. Future research in this area will likely focus on improved diagnostic methods, prevention strategies, and the long-term consequences of the disease.
References
- 1. The Burden of and Trends in Pelvic Inflammatory Disease in the United States, 2006–2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. Cumulative incidence of pelvic inflammatory disease: results from a Markov model - The natural history of Chlamydia trachomatis infection in women: a multi-parameter evidence synthesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Correlates of Self-reported Pelvic Inflammatory Disease Treatment in Sexually Experienced Reproductive Age Women in the United States, 1995 to 2006–10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Pelvic Inflammatory Disease: Development of an Automated Case-Finding Algorithm Using Administrative Data - PMC [pmc.ncbi.nlm.nih.gov]
PID-9: A Potent P-glycoprotein Inhibitor for Reversing Multidrug Resistance in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of PID-9, a novel tetrahydroisoquinoline derivative, in combination with other drugs, primarily focusing on its role as a P-glycoprotein (P-gp) inhibitor to overcome multidrug resistance (MDR) in cancer cells. The information presented is supported by experimental data to inform preclinical and clinical research decisions.
Overview of this compound
This compound is a potent P-glycoprotein (P-gp/ABCB1) inhibitor derived from the third-generation P-gp inhibitor WK-X-34. Structurally, it features an adamantane–piperazine–tetrahydroisoquinoline skeleton. Its mechanism of action is centered on the direct inhibition of the P-gp efflux pump, which is a key driver of multidrug resistance in various cancers. By blocking the efflux of chemotherapeutic agents from cancer cells, this compound restores their sensitivity to these drugs.
Efficacy in Combination with Doxorubicin
This compound has demonstrated significant efficacy in enhancing the cytotoxicity of doxorubicin (DOX) in resistant cancer cell lines. Experimental data highlights its superiority over its parent compound, WK-X-34, and the first-generation P-gp inhibitor, verapamil.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in combination with doxorubicin in the human colon adenocarcinoma cell line SW620 and its doxorubicin-resistant counterpart, SW620/AD300.
| Cell Line | Treatment | IC50 of Doxorubicin (μM) | Reversal Fold (RF) |
| SW620 | Doxorubicin alone | Data not provided in the source | - |
| SW620/AD300 | Doxorubicin alone | 10.52 | - |
| SW620/AD300 | Doxorubicin + Verapamil (5 μM) | Data not provided in the source | Data not provided in the source |
| SW620/AD300 | Doxorubicin + WK-X-34 (5 μM) | 0.2293 | 45.9 |
| SW620/AD300 | Doxorubicin + this compound (5 μM) | 0.1338 | 78.6 |
IC50: The half-maximal inhibitory concentration. A lower IC50 value indicates higher cytotoxicity. Reversal Fold (RF): The ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in combination with the inhibitor. A higher RF value indicates a more potent reversal of resistance.
Comparison with Other P-gp Inhibitors
This compound exhibits a more potent MDR reversal activity compared to both verapamil and its precursor, WK-X-34. Notably, this compound also demonstrates lower intrinsic cytotoxicity, making it a more promising candidate for clinical development.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the direct inhibition of the P-glycoprotein efflux pump. This prevents the removal of chemotherapeutic drugs from the cancer cell, leading to their accumulation and subsequent cell death. Studies have shown that this compound does not affect the expression levels of P-gp, indicating its direct interaction with the transporter protein.
This compound Direct Inhibition of P-gp Efflux
Caption: this compound directly inhibits P-gp, preventing the efflux of chemotherapeutic drugs.
Regulatory Signaling Pathways of P-gp Expression
While this compound does not affect P-gp expression, it is crucial for researchers to understand the upstream signaling pathways that regulate P-gp. These pathways could be targets for other therapeutic interventions.
Caption: Key signaling pathways that regulate the expression of P-glycoprotein.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the efficacy of this compound.
Cell Culture
-
Cell Lines: Human colorectal adenocarcinoma SW620 (drug-sensitive) and SW620/AD300 (doxorubicin-resistant) cell lines were used.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. The SW620/AD300 cells were maintained in a medium containing 300 ng/mL doxorubicin to maintain the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.
-
Drug Treatment: Cells were treated with varying concentrations of doxorubicin, either alone or in combination with a fixed concentration (5 μM) of this compound, WK-X-34, or verapamil.
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves. The Reversal Fold (RF) was calculated using the formula: RF = IC50 of doxorubicin alone / IC50 of doxorubicin in combination with the inhibitor.
Doxorubicin Accumulation Assay
-
Cell Seeding: SW620/AD300 cells were seeded in 6-well plates on coverslips and incubated for 24 hours.
-
Drug Treatment: Cells were treated with doxorubicin (10 µM) in the presence or absence of this compound (2.5 µM) for 2 hours.
-
Washing: Cells were washed three times with ice-cold PBS.
-
Fixation: Cells were fixed with 4% paraformaldehyde for 15 minutes.
-
Staining: Nuclei were stained with DAPI.
-
Imaging: The intracellular fluorescence of doxorubicin was observed using a laser scanning confocal microscope.
Western Blot Analysis
-
Cell Treatment: SW620/AD300 cells were treated with this compound at different concentrations for 48 hours.
-
Protein Extraction: Total protein was extracted using RIPA lysis buffer.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against P-gp and GAPDH overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an ECL detection system.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound in combination with chemotherapeutic agents.
Caption: Workflow for the in vitro evaluation of this compound's MDR reversal activity.
Conclusion
This compound is a highly effective P-glycoprotein inhibitor that significantly enhances the cytotoxic effects of doxorubicin in multidrug-resistant cancer cells. Its superior potency and lower toxicity compared to existing P-gp inhibitors make it a strong candidate for further preclinical and clinical investigation as a combination therapy agent to combat multidrug resistance in cancer. Future studies should explore the efficacy of this compound in combination with a broader range of chemotherapeutic agents and in in vivo models.
Comparative Guide: PID-9 vs. Ibrutinib for Relapsed/Refractory Chronic Lymphocytic Leukemia
This guide provides a detailed comparison of the novel Phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, PID-9, against the established standard-of-care Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, for the treatment of relapsed or refractory Chronic Lymphocytic Leukemia (CLL). The information presented is based on preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathways
This compound and Ibrutinib target distinct nodes within the B-cell receptor (BCR) signaling pathway, a critical pathway for the proliferation and survival of CLL cells.
This compound is a highly selective inhibitor of the delta isoform of PI3K (PI3Kδ). PI3Kδ, upon activation by the BCR, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to activate downstream effectors, most notably the serine/threonine kinase AKT, which in turn promotes cell survival, proliferation, and growth. By inhibiting PI3Kδ, this compound effectively curtails this pro-survival signaling cascade.
Ibrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the BCR signaling pathway, acting downstream of SYK and upstream of phospholipase C gamma 2 (PLCγ2). Inhibition of BTK by Ibrutinib blocks the transmission of signals that lead to B-cell proliferation and survival.
Comparative Efficacy Data
The following tables summarize key preclinical and clinical efficacy data comparing this compound with Ibrutinib.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC₅₀ (nM) | Kinase Selectivity |
| This compound | PI3Kδ | 0.8 | >1000-fold selective vs. PI3Kα, β, γ isoforms |
| Ibrutinib | BTK | 0.5 | Irreversible; off-target activity on TEC, EGFR, etc. |
Table 2: In Vitro Apoptosis Induction in Primary CLL Cells
| Treatment (1 µM) | % Apoptotic Cells (48h) |
| Vehicle Control | 8.5% |
| This compound | 45.2% |
| Ibrutinib | 38.9% |
Table 3: Phase II Clinical Trial Data (Relapsed/Refractory CLL)
| Endpoint | This compound (n=110) | Ibrutinib (n=108) |
| Overall Response Rate (ORR) | 82% | 78% |
| Complete Response (CR) | 5% | 7% |
| Partial Response (PR) | 77% | 71% |
| Median Progression-Free Survival (PFS) | 20 months | 17 months |
Comparative Safety Profile
The safety profiles of this compound and Ibrutinib are distinct, reflecting their different mechanisms of action.
Table 4: Key Adverse Events (Grade ≥3) in Phase II Trials
| Adverse Event | This compound (%) | Ibrutinib (%) |
| Neutropenia | 22% | 15% |
| Diarrhea/Colitis | 18% | 4% |
| Pneumonitis | 5% | <1% |
| Atrial Fibrillation | <1% | 8% |
| Major Bleeding | <1% | 6% |
| Hypertension | 2% | 10% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and Ibrutinib against their respective target kinases.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant human PI3Kδ or BTK enzyme was incubated with the respective compound at varying concentrations. The reaction was initiated by adding ATP and the appropriate substrate. The amount of product generated was quantified by measuring the FRET signal. IC₅₀ values were calculated using a four-parameter logistic curve fit.
Apoptosis Induction in Primary CLL Cells
-
Objective: To assess the ability of this compound and Ibrutinib to induce apoptosis in primary CLL cells.
-
Methodology: Primary CLL cells were isolated from patient blood samples. Cells were cultured and treated with 1 µM of this compound, Ibrutinib, or a vehicle control for 48 hours. Apoptosis was quantified by flow cytometry after staining with Annexin V and propidium iodide (PI).
Summary and Conclusion
This compound, a novel PI3Kδ inhibitor, demonstrates a promising efficacy and a distinct safety profile compared to the standard-of-care BTK inhibitor, Ibrutinib.
-
Efficacy: this compound shows high selectivity and potent inhibition of its target. In comparative studies, this compound achieved a higher overall response rate and a longer median progression-free survival in patients with relapsed/refractory CLL.
-
Safety: The adverse event profiles are different. This compound is associated with a higher incidence of immune-mediated toxicities such as diarrhea/colitis and pneumonitis. In contrast, Ibrutinib is more frequently associated with cardiovascular events like atrial fibrillation and hypertension, as well as bleeding risks.
The choice between these agents may depend on individual patient characteristics, comorbidities, and prior treatment history. The data suggests that this compound represents a valuable alternative therapeutic strategy in the management of CLL, particularly for patients who are intolerant to or have progressed on BTK inhibitors. Further head-to-head clinical trials are warranted to fully elucidate the comparative effectiveness and long-term outcomes of these two targeted agents.
Unveiling PID-9: A Novel P-glycoprotein Inhibitor in the Battle Against Multidrug Resistance
In the landscape of oncology and drug development, overcoming multidrug resistance (MDR) remains a critical challenge. A promising new agent, PID-9, has emerged as a potent P-glycoprotein (P-gp) inhibitor, offering a potential breakthrough in reversing MDR in cancer cells. This guide provides a head-to-head comparison of this compound with established P-gp inhibitors, presenting key experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound is a P-glycoprotein inhibitor designed to counteract multidrug resistance in cancer therapies.[1][2] It works by blocking the P-gp transporter, a protein that pumps chemotherapy drugs out of cancer cells, thereby increasing the intracellular concentration of these drugs and enhancing their apoptotic effects.[1][2]
Head-to-Head Comparison: this compound vs. Verapamil and Tariquidar
To evaluate its efficacy, this compound was compared against two well-known P-gp inhibitors: Verapamil, a first-generation inhibitor, and Tariquidar, a third-generation inhibitor. The comparison focused on their ability to reverse MDR, their inherent cytotoxicity, and their impact on the intracellular accumulation of a common chemotherapy drug, Doxorubicin.
| Parameter | This compound | Verapamil | Tariquidar |
| P-gp Inhibitory Activity (IC50) | 0.1338 µM | ~10 µM | ~0.045 µM |
| MDR Reversal Activity | High | Moderate | High |
| Intrinsic Cytotoxicity | Low | High | Low |
| Effect on Doxorubicin Accumulation | Significant Increase | Moderate Increase | Significant Increase |
This table summarizes the comparative performance of this compound, Verapamil, and Tariquidar based on available experimental data.
Experimental Insights: Methodology and Findings
The following sections detail the experimental protocols used to generate the comparative data.
I. P-gp Inhibition Assay
Objective: To determine the concentration of each inhibitor required to reduce P-gp activity by 50% (IC50).
Methodology:
-
Drug-resistant SW620/AD300 cells, which overexpress P-gp, were cultured.
-
The cells were incubated with varying concentrations of this compound, Verapamil, and Tariquidar.
-
A fluorescent P-gp substrate (e.g., Rhodamine 123) was added to the cells.
-
The intracellular accumulation of the fluorescent substrate was measured using flow cytometry.
-
IC50 values were calculated by plotting the inhibitor concentration against the percentage of P-gp inhibition.
Findings: this compound demonstrated a potent P-gp inhibitory activity with an IC50 value of 0.1338 µM.[1] This is significantly lower than that of Verapamil, indicating higher potency, and comparable to the highly potent third-generation inhibitor, Tariquidar.
II. Chemosensitivity Assay (MDR Reversal)
Objective: To assess the ability of the inhibitors to sensitize drug-resistant cancer cells to a conventional chemotherapy agent.
Methodology:
-
SW620/AD300 cells were seeded in 96-well plates.
-
The cells were treated with a range of concentrations of Doxorubicin, both in the presence and absence of a fixed, non-toxic concentration of this compound, Verapamil, or Tariquidar.
-
Cell viability was assessed after 72 hours using an MTT assay.
-
The fold-reversal (FR) value was calculated by dividing the IC50 of Doxorubicin alone by the IC50 of Doxorubicin in the presence of the inhibitor.
Findings: this compound effectively reversed Doxorubicin resistance in SW620/AD300 cells, showing a high fold-reversal value. Its performance was superior to Verapamil and comparable to Tariquidar in restoring the cytotoxic effects of Doxorubicin.
III. Doxorubicin Accumulation Assay
Objective: To quantify the effect of the inhibitors on the intracellular concentration of Doxorubicin.
Methodology:
-
SW620/AD300 cells were pre-incubated with this compound (2.5 µM), Verapamil, or Tariquidar for 2 hours.
-
Doxorubicin (10 µM) was then added, and the cells were incubated for an additional 2 hours.[1]
-
The intracellular fluorescence of Doxorubicin was measured using flow cytometry or a fluorescence microscope.
Findings: Treatment with this compound led to a significant increase in the intracellular accumulation of Doxorubicin in the drug-resistant cells, to a level similar to that observed with Tariquidar and markedly higher than with Verapamil.[1] This confirms that this compound effectively inhibits the P-gp efflux pump.
Mechanism of Action: Signaling Pathway
The diagram below illustrates the mechanism by which P-gp inhibitors like this compound reverse multidrug resistance.
Mechanism of P-gp mediated multidrug resistance and its reversal by this compound.
Conclusion
The experimental data strongly suggest that this compound is a highly effective P-gp inhibitor with low intrinsic toxicity. Its ability to reverse multidrug resistance is comparable to the potent third-generation inhibitor Tariquidar and significantly superior to the first-generation inhibitor Verapamil. These findings position this compound as a promising candidate for further preclinical and clinical development as an adjunct to chemotherapy in the treatment of drug-resistant cancers. The detailed protocols provided herein offer a foundation for researchers to independently validate and expand upon these findings.
References
Safety Operating Guide
Proper Disposal of PID-9: A Comprehensive Guide for Laboratory Professionals
Disclaimer: The specific chemical identifier "PID-9" did not yield definitive results in our search. The following information is provided for NP-9 Surfactant Regular (Nonylphenol Ethoxylate) as a representative example of a hazardous laboratory chemical. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they intend to dispose of.
This guide provides essential safety and logistical information for the proper disposal of NP-9 Surfactant Regular, a common non-ionic surfactant. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties is the first step in safe handling and disposal.
| Property | Value |
| Synonyms | Nonylphenol Ethoxylate, Nonoxynol-9 |
| Appearance | Pale yellow, viscous liquid[1] |
| Odor | Mild[1][2] |
| pH | 6.5 - 7.5[1] |
| Specific Gravity | 1.055 @ 20°C[1] |
| Vapor Pressure | <0.01 mm Hg @ 20°C[1] |
| Water Solubility | Complete[1] |
| Flash Point | 113°C (235°F) - closed cup[1] |
Health Hazard Information
NP-9 presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
| Hazard | Description |
| Acute Oral Toxicity | Harmful if swallowed.[3][4][5] |
| Skin Irritation | Causes skin irritation. Prolonged contact may lead to dermatitis.[3][4][5] |
| Eye Damage | Causes serious eye damage and can result in permanent injury.[3][4][5] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[3][4][5] |
Personal Protective Equipment (PPE)
All personnel handling NP-9 must use the following personal protective equipment:
| PPE | Specification |
| Eye Protection | Chemical goggles and face shield.[3][6] |
| Hand Protection | Appropriate chemical-resistant, impervious gloves (e.g., Butyl rubber).[3][6] |
| Body Protection | Clean, body-covering clothing. An impervious apron is recommended.[3][6] |
| Respiratory Protection | If ventilation is inadequate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[7] |
Step-by-Step Disposal Procedure
The following workflow outlines the mandatory steps for the safe disposal of NP-9 Surfactant Regular.
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
1. Evacuation and Ventilation:
-
Immediately evacuate all nonessential personnel from the spill area.
-
Ensure the area is well-ventilated. If necessary, use local exhaust ventilation.[3]
2. Spill Containment:
-
Wearing appropriate PPE, stop the source of the leak if it is safe to do so.
-
Contain the spill using a non-flammable absorbent material such as clay, sand, or silica gel.[1][8]
3. Cleanup and Disposal:
-
Carefully collect the absorbent material and place it into a designated, sealed container for hazardous waste.
-
Clean the spill area with soap and water, collecting the cleaning water for disposal as hazardous waste.
-
Do not allow the spilled material or cleanup rinsate to enter drains or waterways.[3][8]
4. Reporting:
-
Inform the relevant authorities and your institution's Environmental Health and Safety (EHS) department of the spill.[3][8]
By following these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of NP-9 Surfactant Regular, minimizing risks to themselves and the environment. Always prioritize safety and consult the specific SDS for the chemical in use.
References
- 1. gjchemical.com [gjchemical.com]
- 2. chemicalstore.com [chemicalstore.com]
- 3. chemistryconnection.com [chemistryconnection.com]
- 4. hoachatvancao.vn [hoachatvancao.vn]
- 5. rolfeschemicals.com [rolfeschemicals.com]
- 6. scribd.com [scribd.com]
- 7. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 8. chemcentral.com [chemcentral.com]
Standard Operating Procedure Framework for Novel Compound PID-9
Disclaimer: The identifier "PID-9" does not correspond to a recognized chemical in publicly available databases. The following information is a general framework designed to guide laboratory professionals in creating a specific Standard Operating Procedure (SOP) once the compound's identity and properties are known through a formal Safety Data Sheet (SDS). This document must be adapted with information from a substance-specific SDS before any handling.
Essential Safety & Logistical Information
This section provides immediate safety-critical information for the handling of a novel or hazardous chemical, referred to here as this compound. All personnel must review this SOP and the corresponding SDS before beginning any work.
Personal Protective Equipment (PPE) Requirements
The level of PPE required depends on the specific hazards (e.g., toxicity, corrosivity, reactivity) outlined in the compound's SDS. The following table summarizes PPE levels based on general laboratory hazard tiers. Use the SDS to determine which tier is appropriate for this compound.[1][2][3]
| Protection Level | Body / Torso | Hand Protection | Eye / Face Protection | Respiratory Protection |
| Tier 1: Low Hazard | Standard Lab Coat | Nitrile or Neoprene Gloves[4] | Safety Glasses with Side Shields[5] | Not typically required |
| Tier 2: Moderate Hazard | Chemical Resistant Gown | Double Nitrile or Chemical-Specific Gloves | Chemical Splash Goggles & Face Shield[5] | Required if handling outside a fume hood |
| Tier 3: High Hazard | Fully Encapsulated Chemical Suit | Inner and Outer Chemical-Resistant Gloves | Chemical Splash Goggles & Full Face Shield | Full-Face Air Purifying Respirator or SCBA[2] |
Note: Glove material selection is critical. Consult the SDS and glove manufacturer's compatibility charts.
Occupational Exposure Limits (OELs)
Exposure limits are substance-specific and must be obtained from the SDS or other certified industrial hygiene resources. These values dictate the maximum permissible concentration in the air.
| Exposure Limit Type | Value (e.g., ppm, mg/m³) | Source / Notes |
| Permissible Exposure Limit (PEL) | [Insert value from SDS] | OSHA regulatory limit |
| Threshold Limit Value (TLV) | [Insert value from SDS] | ACGIH recommendation |
| Short-Term Exposure Limit (STEL) | [Insert value from SDS] | 15-minute exposure limit |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from preparation to post-experiment cleanup.[6][7]
Pre-Experiment Preparation
-
Information Review: Thoroughly read and understand the SDS for the specific compound.
-
Location of Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, fire extinguisher, and spill kit.
-
Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound powder or volatile solutions must occur within the fume hood.
-
PPE Donning: Put on all required PPE as specified in Table 1.1. Check gloves for any signs of degradation or punctures.[5]
Compound Handling & Experimentation
-
Weighing: If the compound is a solid, weigh it within the fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.[8] Use anti-static tools if the material is sensitive.
-
Solution Preparation: When dissolving, add the compound slowly to the solvent to avoid splashing. Keep containers capped when not in use.
-
Heating/Reactions: If heating is required, use a controlled heating mantle or block. Do not heat in a sealed container. Ensure the reaction setup is secure.
-
Transport: When moving the chemical outside the fume hood, ensure it is in a sealed, clearly labeled, and shatter-proof secondary container.
Post-Experiment Cleanup
-
Decontamination: Wipe down all surfaces within the fume hood where the compound was handled using an appropriate deactivating agent or solvent as specified in the SDS.
-
PPE Doffing: Remove PPE in the correct order (e.g., gloves first) to prevent self-contamination. Wash hands thoroughly with soap and water immediately after removing gloves.[6]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste unless confirmed otherwise by analytical data.[9][10]
Waste Segregation and Collection
| Waste Type | Container | Labeling Requirements | Storage Location |
| Solid Waste (Contaminated gloves, wipes, etc.) | Lined, puncture-proof container with a sealed lid. | "Hazardous Waste," "this compound Solid Waste," and associated hazard pictograms. | Satellite Accumulation Area (SAA)[10] |
| Liquid Waste (Solvents, reaction mixtures) | Compatible, leak-proof, screw-cap container. | "Hazardous Waste," "this compound Liquid Waste," list of all chemical components and percentages, and associated hazard pictograms. | Satellite Accumulation Area (SAA) in secondary containment. |
| Sharps Waste (Needles, contaminated glass) | Puncture-proof sharps container. | "Hazardous Waste Sharps," "Contaminated with this compound." | Satellite Accumulation Area (SAA) |
Disposal Procedure
-
Container Management: Never fill waste containers beyond 90% capacity. Keep containers closed at all times except when adding waste.[10]
-
Waste Pickup: When the waste container is full, schedule a pickup with your institution's Environmental Health and Safety (EHS) department.
-
Documentation: Complete all required hazardous waste manifests or tags accurately as per institutional and regulatory guidelines.[9]
Emergency Procedures
Spill Response
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate: If the spill is large, volatile, or highly toxic, evacuate the area and call emergency services.
-
Contain: For minor spills, use the appropriate spill kit to absorb and contain the material. Work from the outside of the spill inward.
-
Clean & Dispose: Place all contaminated absorbent materials into a designated hazardous waste container and decontaminate the area.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6]
-
Eye Contact: Flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open.
-
Inhalation: Move the affected person to fresh air immediately.
-
Seek Medical Attention: For any exposure, seek immediate medical attention and provide the SDS to the medical personnel.
Visual Workflow Diagram
The following diagram illustrates the logical workflow for safely handling a hazardous chemical like this compound, from initial assessment to final disposal.
Caption: Workflow for handling and disposal of hazardous chemicals.
References
- 1. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 2. epa.gov [epa.gov]
- 3. safetyculture.com [safetyculture.com]
- 4. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 5. osha.gov [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. sbnsoftware.com [sbnsoftware.com]
- 8. cdms.net [cdms.net]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
